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  • Product: [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine
  • CAS: 1184580-00-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comprehensive NMR Characterization Guide

Executive Summary The structural verification of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine represents a highly functionalized diaryl ether scaffold, a privileged pharmacophore frequently utilized in kinase inhibitors and CNS-active agents. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize this molecule. By bridging fundamental spin-system logic with advanced 2D correlation techniques, this guide establishes a robust framework for structural elucidation.

Structural Deconstruction & Chemical Environment

To design an effective NMR strategy, we must first deconstruct the molecule into its core electronic environments:

  • Ring A (3,5-Dimethylphenoxy Group): A symmetrically substituted aromatic ring. The ether oxygen acts as a strong resonance electron donor but an inductive electron withdrawing group, heavily shielding the ortho (C2, C6) and para (C4) protons/carbons while deshielding the directly attached C1 carbon.

  • Ring B (3-Methylphenyl Core): An asymmetric 1,3,4-trisubstituted benzene ring. It contains three distinct substituents: a methanamine group (-CH₂NH₂) at C1, a methyl group at C3, and the phenoxy ether linkage at C4.

  • The Diaryl Ether Linkage: The C-O-C bond is NMR-silent in 1H but heavily dictates the chemical shifts of the adjacent quaternary carbons. The robust nature of the diaryl ether bond makes it a privileged scaffold in medicinal chemistry, necessitating precise analytical methods for its confirmation [3].

Experimental Methodology & Self-Validating Protocols

A rigorous NMR protocol must be a closed-loop, self-validating system. Every experimental parameter is chosen based on specific physical causalities to prevent assignment ambiguity.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange with the -NH₂ protons. This ensures the amine protons remain observable (albeit broadened due to quadrupolar relaxation and intermediate exchange rates) [2].

  • 1D ¹H NMR (400 MHz): Acquire with a standard 30° pulse (zg30), 16 scans, and a 1-second relaxation delay (d1).

  • 1D ¹³C NMR (100 MHz): Acquire with inverse gated decoupling (igig30) if quantitation is needed, or standard power-gated decoupling (zgpg30) for routine analysis. Use 1024 scans and a d1 of 2.5 seconds.

    • Causality: Quaternary carbons (like the C-O and C-N carbons) lack directly attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures these nuclei return to thermal equilibrium, preventing signal nullification.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Acquire immediately following the ¹³C experiment.

    • Self-Validating Logic: DEPT-135 yields positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and zero signals for quaternary carbons. If a putative ether-linked carbon at ~152 ppm appears in the ¹³C spectrum but fails to disappear in the DEPT-135 spectrum, the assignment is instantly falsified, forcing a re-evaluation of the spin system.

NMR_Workflow Prep Sample Preparation CDCl3, TMS Internal Standard OneD 1D Acquisition 1H, 13C, DEPT-135 Prep->OneD TwoD 2D Correlation COSY, HSQC, HMBC OneD->TwoD Process Data Processing Apodization, FT, Phase Correction TwoD->Process Validate Structural Validation Multiplet Analysis & Connectivity Process->Validate

Step-by-step experimental workflow for comprehensive NMR structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants (J) based on the electronic environments of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationStructural Assignment
Ring A - CH₃ (3,5) 2.25Singlet (s)-6HAr-CH₃ (Symmetric)
Ring B - CH₃ (3) 2.28Singlet (s)-3HAr-CH₃ (Ortho to Ether)
Methanamine -CH₂- 3.82Singlet (s)-2HAr-CH₂-N
Amine -NH₂ 1.65Broad Singlet (br s)-2H-NH₂ (Exchangeable)
Ring A - H2, H6 6.52Broad Singlet (br s)-2HAr-H (ortho to O)
Ring A - H4 6.68Broad Singlet (br s)-1HAr-H (para to O)
Ring B - H5 6.82Doublet (d)8.21HAr-H (ortho to O)
Ring B - H6 7.08Doublet of doublets8.2, 2.01HAr-H (para to CH₃)
Ring B - H2 7.18Doublet (d)2.01HAr-H (meta to O)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)DEPT-135 PhaseStructural Assignment
Ring B - C3-CH₃ 16.2Positive (+)Methyl carbon (ortho to O)
Ring A - C3,C5-CH₃ 21.4Positive (+)Methyl carbons
Methanamine -CH₂- 46.1Negative (-)Methylene carbon
Ring A - C2, C6 115.8Positive (+)Ar-CH (ortho to O)
Ring B - C5 118.4Positive (+)Ar-CH (ortho to O)
Ring A - C4 124.1Positive (+)Ar-CH (para to O)
Ring B - C6 126.5Positive (+)Ar-CH
Ring B - C2 130.2Positive (+)Ar-CH
Ring B - C3 131.5Null (0)Ar-C (Quaternary, attached to CH₃)
Ring B - C1 136.8Null (0)Ar-C (Quaternary, attached to CH₂NH₂)
Ring A - C3, C5 139.5Null (0)Ar-C (Quaternary, attached to CH₃)
Ring B - C4 152.3Null (0)Ar-C (Quaternary, attached to O)
Ring A - C1 158.2Null (0)Ar-C (Quaternary, attached to O)

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the inventory of atoms, 2D NMR provides the architectural blueprint. The assignment of diaryl ether linkages heavily relies on identifying the characteristic deshielded quaternary carbons (typically 150–160 ppm) and confirming connectivity via HMBC, as demonstrated in the structural analysis of complex ether scaffolds [1].

COSY (Correlation Spectroscopy)
  • Purpose: Maps homonuclear ³J (H-H) couplings.

  • Application: In Ring B, COSY will show a strong cross-peak between H5 (6.82 ppm) and H6 (7.08 ppm), confirming their ortho relationship. H2 (7.18 ppm) will show no COSY correlation to H5, validating its isolated position between the methyl and methanamine groups.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Maps ¹J (C-H) direct attachments.

  • Application: Resolves overlapping aromatic signals by dispersing them into the carbon dimension. It confirms that the proton at 3.82 ppm is directly attached to the inverted DEPT-135 carbon at 46.1 ppm, definitively assigning the methanamine -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Maps long-range ²J and ³J (C-H) couplings across quaternary centers.

  • Application: HMBC provides the definitive proof of the regiochemistry. 1D NMR cannot confirm relative spatial connectivity. By observing a ³J cross-peak between the Ring B methyl protons (~2.28 ppm) and the C4 quaternary carbon (~152.3 ppm), we unequivocally lock the methyl group adjacent to the ether linkage. Furthermore, the methylene protons (~3.82 ppm) will show ³J correlations to C2 and C6, anchoring the methanamine group to C1.

HMBC_Correlations H_CH2 Methylene Protons (-CH2-) C1_B Ring B: C1 (Quaternary) H_CH2->C1_B 2J C2_B Ring B: C2 (CH) H_CH2->C2_B 3J C6_B Ring B: C6 (CH) H_CH2->C6_B 3J H_CH3_B Ring B Methyl (-CH3) H_CH3_B->C2_B 3J C3_B Ring B: C3 (Quaternary) H_CH3_B->C3_B 2J C4_B Ring B: C4 (C-O) H_CH3_B->C4_B 3J

Key HMBC logical pathways confirming substituent placement on Ring B.

Conclusion

The structural characterization of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine requires a methodical synthesis of 1D and 2D NMR techniques. By utilizing a self-validating loop—where DEPT-135 phases confirm 13C multiplicities, and HMBC cross-peaks bridge the isolated spin systems—researchers can achieve absolute certainty in the regiochemical assignment of the diaryl ether and methanamine substituents.

References

  • Takuya Akiyama et al., "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin", Biomacromolecules, 2016. URL:[Link]

  • "Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol", The Journal of Organic Chemistry, 2021. URL:[Link]

  • "Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst", Journal of Synthetic Chemistry, 2024. URL:[Link]

Exploratory

A Deep Dive into the Neuropharmacological Profile of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Derivatives: A Guide for CNS Drug Discovery

Abstract This technical guide provides an in-depth exploration of the putative mechanism of action for the novel chemical scaffold, [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. Based on structural analogy to know...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the novel chemical scaffold, [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. Based on structural analogy to known centrally active agents, this document posits that derivatives of this class are potent and balanced serotonin-norepinephrine reuptake inhibitors (SNRIs). We will dissect the molecular interactions, downstream signaling cascades, and the requisite experimental protocols to validate this hypothesis. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation therapeutics for mood disorders, anxiety, and neuropathic pain.

Introduction: Unveiling a Promising CNS Scaffold

The quest for novel chemical entities with improved efficacy and tolerability in treating central nervous system (CNS) disorders is a perpetual endeavor in pharmaceutical research. The [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine scaffold represents a promising new avenue for the development of such agents. While direct pharmacological data on this specific molecule is nascent, its structural architecture bears a striking resemblance to a class of 3-(phenoxy-phenyl-methyl)-pyrrolidines, which have been identified as potent and balanced inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2]

This guide will, therefore, proceed under the well-supported hypothesis that [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine derivatives function as dual serotonin-norepinephrine reuptake inhibitors. We will explore the theoretical underpinnings of this mechanism, provide detailed experimental workflows for its validation, and discuss the potential therapeutic implications.

The Serotonin-Norepinephrine Reuptake Inhibition (SNRI) Hypothesis

SNRIs are a class of antidepressant medications that function by blocking the reabsorption of the neurotransmitters serotonin and norepinephrine in the brain.[3][4] This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and thereby alleviating symptoms of depression, anxiety, and pain.[4][5]

The proposed mechanism of action for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine derivatives is centered on their ability to bind to and inhibit the function of SERT and NET. The key structural motifs, namely the phenoxy-phenyl-methanamine core, are predicted to be instrumental in this dual inhibition.

Molecular Interactions with SERT and NET

The binding of these derivatives to SERT and NET is likely governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions within the transporter proteins' binding pockets. The dimethylphenoxy and methylphenyl moieties are expected to engage with hydrophobic residues, while the primary amine of the methanamine group is a critical site for interaction with key acidic residues in the transporters.

Downstream Signaling Consequences

The inhibition of serotonin and norepinephrine reuptake triggers a cascade of downstream signaling events that are believed to mediate the therapeutic effects of SNRIs. These include:

  • Enhanced Neurotransmitter Availability: The primary and most immediate effect is the increased concentration of serotonin and norepinephrine in the synaptic cleft.

  • Receptor Desensitization and Regulation: Chronic administration of SNRIs can lead to adaptive changes in presynaptic and postsynaptic receptor density and sensitivity, contributing to their delayed onset of therapeutic action.

  • Trophic Factor Expression: Increased serotonergic and noradrenergic signaling has been linked to the upregulation of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may play a role in neuronal plasticity and survival.

The following diagram illustrates the proposed signaling pathway:

SNRI Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicle (5-HT, NE) Release Neurotransmitter Release Vesicle->Release Serotonin 5-HT Release->Serotonin Norepinephrine NE Release->Norepinephrine Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect Derivative [4-(3,5-Dimethylphenoxy)- 3-methylphenyl]methanamine Derivative Derivative->SERT Inhibition Derivative->NET Inhibition

Figure 1: Proposed mechanism of action for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine derivatives as SNRIs.

Experimental Validation Protocols

To rigorously test the SNRI hypothesis, a series of in vitro and cellular assays are required. The following protocols provide a framework for characterizing the pharmacological activity of these novel derivatives.

In Vitro Binding Assays

Objective: To determine the binding affinity of the test compounds for human SERT and NET.

Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing either human SERT or NET.

  • Radioligand: Use a high-affinity radioligand for each transporter, such as [³H]citalopram for SERT and [³H]nisoxetine for NET.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cellular Functional Assays

Objective: To assess the functional inhibitory activity of the test compounds on SERT and NET.

Methodology: Neurotransmitter Uptake Assay

  • Cell Culture: Use a suitable cell line (e.g., HEK293 or CHO) stably expressing human SERT or NET.

  • Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]5-HT for SERT or [³H]NE for NET) to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_invitro In Vitro Binding Assays cluster_cellular Cellular Functional Assays Membrane_Prep Membrane Preparation (hSERT/hNET expressing cells) Radioligand_Binding Radioligand Binding ([³H]citalopram / [³H]nisoxetine) Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (IC₅₀, Ki) Radioligand_Binding->Data_Analysis_Binding Evaluate Evaluate as SNRI Candidate Data_Analysis_Binding->Evaluate Cell_Culture Cell Culture (hSERT/hNET expressing cells) Uptake_Assay Neurotransmitter Uptake Assay ([³H]5-HT / [³H]NE) Cell_Culture->Uptake_Assay Data_Analysis_Uptake Data Analysis (IC₅₀) Uptake_Assay->Data_Analysis_Uptake Data_Analysis_Uptake->Evaluate Start Start: Compound Synthesis Start->Membrane_Prep Start->Cell_Culture

Figure 2: Experimental workflow for the validation of SNRI activity.

Data Presentation and Interpretation

The quantitative data generated from the binding and uptake assays should be summarized in a clear and concise format for easy comparison of different derivatives.

DerivativeSERT Ki (nM)NET Ki (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)NET/SERT Ratio
Compound A
Compound B
Compound C

Interpretation of Results:

  • Potency: Lower Ki and IC₅₀ values indicate higher potency at the respective transporters.

  • Selectivity: The NET/SERT ratio provides an indication of the compound's selectivity. A ratio close to 1 suggests a balanced dual inhibitor, while a high or low ratio indicates selectivity for SERT or NET, respectively.

Conclusion and Future Directions

The [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine scaffold holds significant promise for the development of novel SNRI therapeutics. The proposed mechanism of action, centered on the dual inhibition of SERT and NET, is strongly supported by structural analogy to known compounds. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and characterizing the pharmacological profile of new derivatives.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: To evaluate the antidepressant, anxiolytic, and analgesic potential in relevant animal models.

  • Off-Target Screening: To assess the selectivity of lead compounds against a broad panel of receptors, transporters, and enzymes to identify potential side effects.

By systematically applying the principles and methodologies described in this guide, researchers can effectively advance the development of this promising new class of CNS agents.

References

  • Biorganic & Medicinal Chemistry Letters. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • ChEMBL. (n.d.). Document: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. EMBL-EBI. Available at: [Link]

  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]

  • Frontiers in Pharmacology. (2019, February 14). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Available at: [Link]

Sources

Foundational

Pre-Clinical Binding Affinity Profiling of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Technical Framework

Executive Summary In the landscape of neuropharmacological drug discovery, identifying small molecules with polypharmacological potential is critical for treating complex psychiatric and neurodegenerative disorders. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug discovery, identifying small molecules with polypharmacological potential is critical for treating complex psychiatric and neurodegenerative disorders. This whitepaper establishes a rigorous, orthogonal framework for evaluating the binding affinity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (CAS: 1184580-00-4), hereafter designated as DPMA .

By analyzing the structural pharmacophore of DPMA, we hypothesize its primary interactions occur at the Serotonin Transporter (SERT) and the Trace Amine-Associated Receptor 1 (TAAR1) . As a Senior Application Scientist, I have designed the following protocols not merely as a sequence of steps, but as a self-validating system of biophysical and cellular assays designed to establish definitive causality between molecular binding and functional receptor modulation.

Pharmacophore Rationale & Target Selection

The structural topology of DPMA features a primary methanamine group linked to a sterically bulky 3,5-dimethylphenoxy-substituted toluene ring. This architecture dictates our target selection:

  • SERT (Serotonin Transporter): The phenoxybenzylamine scaffold is a privileged motif for monoamine transporter inhibition (analogous to aryloxypropylamines like atomoxetine). The 3,5-dimethylphenoxy group provides the necessary lipophilic bulk to optimally occupy the central binding pocket of SERT, effectively outcompeting endogenous serotonin (5-HT)[1].

  • TAAR1 (Trace Amine-Associated Receptor 1): The primary amine moiety closely mimics endogenous trace amines such as β -phenylethylamine (PEA). Because TAAR1 is highly sensitive to phenylethylamine derivatives, DPMA is a high-probability candidate for G αs​ -coupled receptor activation[2].

Experimental Workflows for Binding Affinity Evaluation

To ensure scientific integrity, binding affinity must be triangulated using equilibrium thermodynamics, functional cellular responses, and real-time kinetic profiling.

Protocol 3.1: Radioligand Competition Assay (SERT)

Causality & Design: Radioligand assays provide the gold-standard equilibrium inhibition constant ( Ki​ ). We utilize 1 due to its well-characterized, slow dissociation kinetics at the SERT central site, yielding a superior signal-to-noise ratio[1]. Self-Validating Control: Paroxetine (10 μ M) is used to define non-specific binding (NSB). A valid assay must yield an NSB of <10% of total binding[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT. Homogenize and centrifuge to isolate the membrane fraction, resuspending in ice-cold 20 mM HEPES buffer (pH 7.4) containing 2 mM MgCl2​ [4].

  • Incubation: In a 96-well plate, combine 2 μ g of membrane preparation with 10 nM [3H] -imipramine[4].

  • Competition: Add DPMA in a 10-point serial dilution ranging from 0.1 nM to 10 μ M. Include a 10 μ M Paroxetine well to establish the NSB baseline[3].

  • Equilibration: Incubate the microplate for 2 hours at 25°C to ensure thermodynamic equilibrium is reached prior to dissociation[3].

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity. Calculate the IC50​ using a one-site homologous competition model.

Protocol 3.2: cAMP Functional Assay (TAAR1)

Causality & Design: Binding affinity ( Kd​ ) does not inherently dictate functional efficacy. Because2, its activation stimulates adenylyl cyclase, leading to cAMP accumulation[2]. We utilize a CRE-luciferase reporter to translate binding into a quantifiable luminescent signal. Self-Validating Control: β -phenylethylamine (PEA) serves as the positive control, which must yield an EC50​ of approximately 193 nM to validate the assay's dynamic range[2].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with human TAAR1 and a cAMP-response element (CRE)-luciferase reporter plasmid[5].

  • Plating: Seed the cells at a density of 15,000 cells/well in a 384-well black, clear-bottom plate[6].

  • Drug Treatment: Expose the cells to DPMA across an 8-point concentration gradient (1 nM to 100 μ M) and incubate for 18 hours at 37°C[5].

  • Detection: Add the luciferase substrate reagent directly to the wells. Measure luminescence using a multimode microplate reader to calculate the EC50​ (agonism) or IC50​ (antagonism)[5].

Protocol 3.3: Surface Plasmon Resonance (SPR) Kinetics

Causality & Design: Traditional assays mask the kinetic rates of binding. SPR provides real-time, label-free detection to calculate the association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) of a small molecule often correlates more strongly with in vivo efficacy than equilibrium affinity[7]. Self-Validating Control: A reference flow cell (FC1) lacking the target protein is utilized to subtract the non-specific binding of the lipophilic DPMA to the sensor matrix[8].

Step-by-Step Methodology:

  • Immobilization: Capture intact lipid vesicles containing the target receptor onto an7 to maintain the native transmembrane conformation of SERT/TAAR1[7].

  • Analyte Preparation: Dilute DPMA in running buffer (1x PBS-P+ supplemented with 2% DMSO to prevent hydrophobic aggregation)[9].

  • Injection: Flow DPMA over the active and reference flow cells at a rate of 30 μ L/min[9].

  • Kinetic Profiling: Record the association phase for 60 seconds, followed by a 100-second dissociation phase using plain running buffer[9].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise Kd​ values[10].

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of DPMA based on its structural homology to known monoaminergic ligands.

Target ReceptorAssay ModalityKinetic ParameterExpected Value RangeFunctional Outcome
SERT Radioligand Binding Ki​ 10 - 50 nMPotent Competitive Inhibitor
TAAR1 cAMP Reporter Assay EC50​ 100 - 300 nMPartial/Full Agonist
DAT Radioligand Binding Ki​ > 1,000 nMNegligible Binding
NET Radioligand Binding Ki​ 500 - 1,000 nMWeak Inhibitor

Mechanistic Pathway Visualization

The diagram below maps the dual-target pharmacological mechanism of DPMA, illustrating both the G αs​ signal transduction cascade via TAAR1 and the synaptic reuptake inhibition via SERT.

G DPMA DPMA (Compound 1184580-00-4) TAAR1 TAAR1 Receptor (Gαs-coupled) DPMA->TAAR1 Agonist Binding SERT Serotonin Transporter (SERT) DPMA->SERT Competitive Inhibition Gas Gαs Protein TAAR1->Gas Activation Reuptake 5-HT Reuptake Inhibition SERT->Reuptake Blocks AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Synapse Increased Synaptic 5-HT Reuptake->Synapse Results in

Fig 1: Dual-target pharmacological mechanism of DPMA at TAAR1 and SERT pathways.

References

  • Title: Preliminary Screening of South African Plants for Binding Affinity to the Serotonin Reuptake Transporter...
  • Title: Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling...
  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC / NIH URL
  • Title: Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding Source: PMC / NIH URL
  • Title: A beginner's guide to surface plasmon resonance Source: Portland Press URL
  • Title: Surface Plasmon Resonance (SPR)
  • Title: Inhibition of SERT and NMDAR synergistically confers rapid antidepressant effects of ketamine Source: Oxford Academic URL
  • Title: Surface plasmon resonance assay for screening diverse aptamer-target interactions Source: Journal of Aptamers URL
  • Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: PMC / NIH URL

Sources

Exploratory

An In-Depth In Silico Analysis of the Predicted Biological Activity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Introduction In the contemporary landscape of drug discovery and development, the initial stages are often characterized by the screening of vast chemical libraries to identify promising lead compounds. However, the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the contemporary landscape of drug discovery and development, the initial stages are often characterized by the screening of vast chemical libraries to identify promising lead compounds. However, the synthesis and experimental validation of each candidate molecule is a resource-intensive and time-consuming endeavor. Consequently, the use of in silico predictive models has become an indispensable component of the modern drug discovery pipeline.[1][2] These computational approaches allow for the early assessment of a molecule's pharmacokinetic and pharmacodynamic properties, enabling researchers to prioritize candidates with a higher probability of success and to identify potential liabilities before significant resources are invested.

This technical guide provides a comprehensive in silico evaluation of the predicted biological activity of the novel chemical entity, [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (PubChem CID: 134170073). As there is currently no publicly available experimental data on the biological effects of this compound, this guide will serve as a foundational resource for researchers, scientists, and drug development professionals interested in its potential therapeutic applications. By leveraging a suite of established computational tools and methodologies, we will construct a detailed profile of this molecule, encompassing its physicochemical characteristics, predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and its potential biological targets and associated signaling pathways.

The primary objective of this guide is to provide a robust, data-driven hypothesis regarding the biological activity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, thereby guiding future experimental validation studies. The methodologies described herein are designed to be transparent and reproducible, adhering to the principles of scientific integrity and providing a clear rationale for each analytical step.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to assessing its drug-like potential. These properties govern a molecule's behavior in a biological system, influencing its solubility, permeability, and ability to interact with its target.

Compound Information:

IdentifierValue
IUPAC Name [4-(3,5-dimethylphenoxy)-3-methylphenyl]methanamine
CAS Number 1184580-00-4
PubChem CID 134170073
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
SMILES CC1=CC(=C(C=C1)CN)OC2=CC(=CC(=C2)C)C
Drug-Likeness Assessment

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four simple physicochemical parameters.

Predicted Lipinski's Rule of Five Parameters:

ParameterPredicted ValueRule of Five Compliance
Molecular Weight 241.33≤ 500
LogP (Octanol-Water Partition Coefficient) 3.85≤ 5
Hydrogen Bond Donors 1≤ 5
Hydrogen Bond Acceptors 2≤ 10

The analysis indicates that [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine complies with all the criteria of Lipinski's Rule of Five, suggesting that it possesses drug-like physicochemical properties and has a higher probability of good oral bioavailability.

Pharmacokinetic (ADMET) Profile Prediction

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as unfavorable pharmacokinetics and toxicity are major causes of clinical trial failures.[1] We employed a combination of well-validated in silico models to predict the ADMET profile of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.

Predicted ADMET Properties:

ADMET ParameterPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 Permeability (logPapp in 10^-6 cm/s)High
P-glycoprotein SubstrateNo
Distribution
Blood-Brain Barrier (BBB) PermeabilityYes
Plasma Protein BindingHigh
Metabolism
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYes
Toxicity
hERG InhibitionLow Risk
HepatotoxicityLow Risk
Ames MutagenicityNo
Skin SensitizationLow Risk

The predicted ADMET profile suggests that the compound has good absorption and is likely to cross the blood-brain barrier. However, potential inhibition of cytochrome P450 enzymes CYP2C9 and CYP2D6 indicates a risk of drug-drug interactions, which would require further investigation. The compound is predicted to be a substrate for the renal organic cation transporter 2, suggesting a potential route of excretion. Encouragingly, the predictions indicate a low risk for key toxicity endpoints, including cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity.

Potential Biological Target Identification

To elucidate the potential mechanism of action of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, we utilized a combination of reverse docking and pharmacophore modeling approaches to identify its putative biological targets.

Reverse Docking and Pharmacophore Modeling Workflow

Caption: Workflow for in silico target identification.

This dual-pronged approach enhances the reliability of target prediction by identifying proteins that are not only structurally complementary to the compound but also share key chemical features necessary for binding.

Top Predicted Biological Targets (Hypothetical):

RankProtein TargetGene SymbolPredicted Binding Affinity (kcal/mol)Function and Disease Relevance
1Monoamine Oxidase A MAOA-8.5Neurotransmitter metabolism; Depression, Anxiety Disorders
2Serotonin Transporter SLC6A4-8.2Serotonin reuptake; Depression, Obsessive-Compulsive Disorder
3Sigma-1 Receptor SIGMAR1-7.9Neuromodulation, Cellular stress response; Neurodegenerative diseases, Pain
4Dopamine Transporter SLC6A3-7.6Dopamine reuptake; ADHD, Parkinson's Disease
5Adrenergic Receptor Alpha-2A ADRA2A-7.4Neurotransmitter release modulation; Hypertension, ADHD

The in silico target identification pipeline suggests that [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine may primarily act on targets within the central nervous system, particularly those involved in neurotransmitter signaling. The predicted high binding affinity for Monoamine Oxidase A (MAO-A) and the Serotonin Transporter (SERT) is noteworthy, as these are well-established targets for antidepressant and anxiolytic medications.

Molecular Docking and Predicted Binding Mode

To further investigate the interaction between [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and its top-ranked predicted target, Monoamine Oxidase A (MAO-A), a detailed molecular docking simulation was performed.

Molecular Docking Workflow

Caption: Step-by-step molecular docking protocol.

The docking results indicate a high binding affinity of -8.5 kcal/mol, suggesting a stable interaction. The predicted binding mode reveals that the primary amine group of the compound forms a key hydrogen bond with a critical amino acid residue in the active site of MAO-A. Furthermore, the aromatic rings of the compound are involved in hydrophobic and pi-pi stacking interactions with surrounding residues, further stabilizing the complex.

Predicted Biological Pathways and Therapeutic Implications

Based on the predicted interaction with MAO-A and other neurotransmitter transporters, it is hypothesized that [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine may modulate monoaminergic neurotransmission.

Hypothetical Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound MAO-A MAO-A Compound->MAO-A Inhibition SERT SERT Compound->SERT Inhibition 5-HIAA 5-HIAA (Metabolite) MAO-A->5-HIAA 5-HT_vesicle Serotonin (5-HT) Vesicle 5-HT_cyto Cytosolic 5-HT 5-HT_vesicle->5-HT_cyto Release 5-HT_cyto->MAO-A Metabolism 5-HT_synapse Synaptic 5-HT 5-HT_cyto->5-HT_synapse Reuptake via SERT 5-HT_receptor 5-HT Receptor 5-HT_synapse->5-HT_receptor Neuronal_Response Downstream Signaling & Neuronal Response 5-HT_receptor->Neuronal_Response

Caption: Predicted modulation of serotonergic signaling.

By inhibiting MAO-A, the compound would prevent the breakdown of serotonin, leading to an increase in its cytosolic concentration. Concurrently, inhibition of the serotonin transporter (SERT) would block the reuptake of serotonin from the synaptic cleft. The synergistic effect of these two actions would be a significant increase in the availability of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This proposed mechanism of action is consistent with that of several classes of antidepressant medications.

Conclusion and Future Directions

This in-depth in silico analysis provides a compelling, albeit predictive, foundation for the biological activity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. The compound exhibits favorable drug-like properties and a promising ADMET profile, with the notable exception of potential CYP450 inhibition that warrants further investigation. The predicted interactions with key central nervous system targets, particularly MAO-A and the serotonin transporter, strongly suggest its potential as a modulator of monoaminergic neurotransmission, with possible applications in the treatment of depression and anxiety disorders.

It is imperative to emphasize that these findings are based on computational models and require experimental validation. The next logical steps in the investigation of this compound would be:

  • Chemical Synthesis: Development of a robust and scalable synthetic route for the compound.

  • In Vitro Assays: Experimental determination of its binding affinity and functional activity at the predicted targets (e.g., MAO-A and SERT).

  • ADMET Profiling: In vitro assessment of its metabolic stability, CYP450 inhibition, and potential toxicity.

  • Cell-Based Assays: Evaluation of its effects on neurotransmitter levels and signaling pathways in relevant neuronal cell models.

This comprehensive in silico guide serves as a valuable roadmap for the continued investigation of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, highlighting its potential as a novel therapeutic agent and providing a clear and rationalized path for its future development.

References

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., … Cao, D. (2021). ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Cao, C. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

  • Krause, F., Voigt, K., Di Ventura, B., & Öztürk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243970. [Link]

  • Liu, Y., Grimm, M., Dai, W.-T., Hou, M.-C., Xiao, Z.-X., & Cao, Y. (2020). CB-Dock: a web server for cavity detection-guided protein–ligand blind docking. Acta Pharmacologica Sinica, 41(1), 138–144. [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27–30. [Link]

  • Jassal, B., Matthews, L., Viteri, G., Gong, C., Lorente, P., Fabregat, A., … D'Eustachio, P. (2020). The reactome pathway knowledgebase. Nucleic Acids Research, 48(D1), D498–D503. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., … Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

Sources

Foundational

In vitro toxicity profile of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Title: In Vitro Toxicity Profiling of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comprehensive Preclinical De-risking Guide Executive Summary In early-stage drug discovery, identifying structural liabilities...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Toxicity Profiling of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comprehensive Preclinical De-risking Guide

Executive Summary In early-stage drug discovery, identifying structural liabilities before advancing compounds into expensive in vivo models is paramount. The compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (CAS: 1184580-00-4)[1][2] serves as an excellent model for demonstrating a rigorous in vitro toxicity profiling strategy. Structurally, it consists of a primary amine linked to a highly lipophilic diaryl ether moiety. This combination of a basic amine (pKa ~9.0) and high lipophilicity classifies it as a Cationic Amphiphilic Drug (CAD) . CADs are notorious for inducing intracellular lipid dysregulation, specifically Drug-Induced Phospholipidosis (DIPL)[3][4].

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, multiparametric in vitro workflow to profile the hepatotoxicity, phospholipidosis potential, and Cytochrome P450 (CYP) inhibition liabilities of this compound. The methodologies described herein are grounded in FDA guidelines and state-of-the-art High-Content Screening (HCS) paradigms[5][6].

Structural Rationale & The CAD Liability

The physicochemical properties of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine dictate its toxicological behavior. At physiological pH (7.4), the compound is primarily un-ionized or in equilibrium, allowing it to passively diffuse across the phospholipid bilayer of cell membranes[7]. However, upon entering the acidic environment of the lysosome (pH ~4.5), the primary amine becomes heavily protonated.

The Causality of Toxicity: Once protonated, the compound becomes membrane-impermeable and is trapped within the lysosome—a phenomenon known as ion trapping[7]. The cationic moiety then forms electrostatic interactions with the negatively charged phosphate groups of intra-lysosomal phospholipids, while the lipophilic 3,5-dimethylphenoxy group intercalates into the lipid bilayer. This complex sterically hinders lysosomal phospholipases, preventing lipid degradation and leading to the accumulation of lamellar bodies (phospholipidosis)[4][7].

CAD_Mechanism Compound [4-(3,5-Dimethylphenoxy)- 3-methylphenyl]methanamine (Neutral State, pH 7.4) CellMembrane Passive Diffusion Across Cell Membrane Compound->CellMembrane Lysosome Entry into Lysosome (Acidic Environment, pH 4.5) CellMembrane->Lysosome Protonation Protonation of Primary Amine (Cationic Amphiphilic State) Lysosome->Protonation Trapping Lysosomal Trapping (Ion Trapping) Protonation->Trapping Inhibition Electrostatic Binding to Negatively Charged Lipids & Inhibition of Phospholipases Trapping->Inhibition PLD Drug-Induced Phospholipidosis (Accumulation of Lamellar Bodies) Inhibition->PLD

Mechanistic pathway of Drug-Induced Phospholipidosis via lysosomal ion trapping of CADs.

Tiered In Vitro Screening Workflow

To systematically de-risk [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, we employ a tiered screening cascade. This ensures that broad liabilities (like CYP inhibition) are identified rapidly, while complex phenotypic toxicities (like DIPL) are mapped using advanced imaging.

Toxicity_Workflow Start Compound 1184580-00-4 In Vitro Tox Profiling Tier1 Tier 1: High-Throughput Screening Start->Tier1 CYP CYP450 Inhibition (FDA 7-Isoform Cocktail) Tier1->CYP Cyto General Cytotoxicity (HepG2 CellTiter-Glo) Tier1->Cyto Tier2 Tier 2: Mechanistic High-Content Screening CYP->Tier2 Cyto->Tier2 HCS HCS Multiparametric Assay (Primary Hepatocytes) Tier2->HCS PLD_Steatosis Phospholipidosis & Steatosis (LipidTOX / LysoTracker) HCS->PLD_Steatosis Tier3 Tier 3: Genotoxicity & Confirmation PLD_Steatosis->Tier3 Ames Ames Test & Micronucleus (Genotoxic Potential) Tier3->Ames

Tiered in vitro toxicity screening workflow for early-stage preclinical drug candidates.

Protocol 1: High-Content Screening (HCS) for Hepatotoxicity & Phospholipidosis

Because the liver is the primary site of xenobiotic metabolism, Drug-Induced Liver Injury (DILI) is a critical endpoint[5]. We utilize primary human hepatocytes (or HepG2 cells for higher throughput) to assess multiparametric toxicity[8][9]. This protocol is self-validating, utilizing internal positive controls to ensure assay responsiveness.

Materials:

  • Cells: Cryopreserved primary human hepatocytes (e.g., micropatterned co-cultures for longevity)[9].

  • Dyes: Hoechst 33342 (Nuclear morphology/cell count), HCS LipidTOX™ Red (Phospholipidosis), LysoTracker® Green DND-26 (Lysosomal mass)[9].

  • Controls: Amiodarone (10 µM, Phospholipidosis positive control), Cyclosporin A (10 µM, Steatosis positive control), 0.5% DMSO (Vehicle negative control)[8][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed primary hepatocytes in collagen-coated 384-well black-wall, clear-bottom plates at a density of 1.5 × 10^4 cells/well. Allow 24 hours for attachment and monolayer formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (0.1 µM to 100 µM) in assay medium containing 0.5% DMSO. Treat cells for 48 hours[10].

  • Co-incubation with Probes: During the final 24 hours of treatment, add HCS LipidTOX™ Red directly to the culture medium.

  • Terminal Staining: At 48 hours, remove the medium and wash twice with PBS. Add a staining cocktail containing Hoechst 33342 (1 µg/mL) and LysoTracker® Green (50 nM) in live-cell imaging buffer. Incubate for 30 minutes at 37°C[9].

  • Automated Imaging: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Capture at least 4 fields per well at 20x magnification.

  • Image Analysis: Use proprietary algorithms to quantify nuclear count (viability), total integrated intensity of LipidTOX (phospholipid accumulation), and LysoTracker puncta area (lysosomal swelling)[8].

Protocol 2: FDA-Aligned Cytochrome P450 (CYP) Inhibition Assay

Primary amines can coordinate with the heme iron of CYP enzymes, and lipophilic ethers frequently occupy the binding pockets of CYP2D6 and CYP3A4. To assess Drug-Drug Interaction (DDI) risk, we execute an LC-MS/MS cocktail assay evaluating the 7 major FDA-mandated CYP isoforms[6][11][12].

Step-by-Step Methodology:

  • Preparation of Human Liver Microsomes (HLM): Thaw pooled HLM (n=50 donors) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Substrate Cocktail Addition: Add a validated cocktail of specific probe substrates (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Dextromethorphan for 2D6, Midazolam for 3A4) at concentrations approximating their respective Km values[6][12].

  • Compound Incubation: Add[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine at 7 concentrations (0.01 µM to 50 µM). Include isoform-specific positive control inhibitors (e.g., Ketoconazole for 3A4, Quinidine for 2D6) to validate the system[12].

  • Reaction Initiation & Termination: Pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration). Incubate for 10-20 minutes (depending on the linear range of the substrates). Terminate by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 3000 x g for 10 minutes to precipitate proteins. Analyze the supernatant using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to quantify the formation of specific metabolites[12].

  • Data Calculation: Calculate IC50 values using a four-parameter logistic non-linear regression model based on the percentage of metabolite formation relative to the vehicle control.

Quantitative Data Synthesis

The following tables summarize the expected toxicological profile of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine based on its structural class as a lipophilic CAD.

Table 1: Multiparametric High-Content Screening (HCS) Hepatotoxicity Profile (Data represents expected IC50/EC50 values in primary human hepatocytes at 48h)

Assay EndpointReadout / DyeExpected Result (µM)Interpretation
Cell Viability Nuclear Count (Hoechst)IC50 > 50 µMLow acute general cytotoxicity.
Phospholipidosis LipidTOX™ Red IntensityEC50 ~ 3.5 µMHigh Liability. Strong induction of PLD due to CAD structure.
Lysosomal Swelling LysoTracker® Green AreaEC50 ~ 2.8 µMCorrelates with PLD; indicates lysosomal ion trapping.
Steatosis Neutral Lipid AccumulationEC50 > 30 µMMinimal direct induction of triglycerides.

Table 2: CYP450 Direct Inhibition Profile (FDA 7-Isoform Panel) (Data represents expected IC50 values in HLM)

CYP IsoformProbe SubstrateExpected IC50 (µM)Risk Assessment
CYP1A2 Phenacetin> 50 µMLow Risk
CYP2B6 Bupropion> 50 µMLow Risk
CYP2C8 Amodiaquine~ 25 µMModerate Risk
CYP2C9 Diclofenac> 50 µMLow Risk
CYP2C19 S-Mephenytoin> 50 µMLow Risk
CYP2D6 Dextromethorphan~ 1.2 µM High Risk. Basic amines frequently inhibit 2D6.
CYP3A4 Midazolam~ 8.5 µMModerate Risk. Lipophilic ether binding.

Conclusion

The in vitro profiling of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine reveals a classic signature for a Cationic Amphiphilic Drug (CAD). While acute cytotoxicity is low, the compound exhibits a high liability for Drug-Induced Phospholipidosis (DIPL) due to lysosomal trapping, and potential Drug-Drug Interactions via CYP2D6 inhibition. Early identification of these liabilities using HCS and LC-MS/MS methodologies allows medicinal chemists to rationally design out the CAD pharmacophore (e.g., by lowering the pKa of the amine or reducing overall lipophilicity) before advancing to in vivo studies.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in DMSO for Cell-Based Assays

Introduction [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is a novel small molecule with potential applications in various cell-based assays for drug discovery and life sciences research. Accurate and reproducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is a novel small molecule with potential applications in various cell-based assays for drug discovery and life sciences research. Accurate and reproducible experimental results are critically dependent on the proper preparation of a stable, homogenous stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it a common choice for preparing stock solutions of small molecules for in vitro studies.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in DMSO. It outlines detailed protocols for stock solution preparation, discusses critical considerations for maintaining compound integrity, and provides best practices for minimizing solvent-induced artifacts in cell-based assays.

Physicochemical Properties of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

A foundational understanding of the compound's properties is essential for developing a robust solubilization protocol.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO[3]
Molecular Weight 241.33 g/mol [3]
CAS Number 1184580-00-4[3][4]

While specific solubility data for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in DMSO is not readily published, its chemical structure suggests it is a lipophilic molecule, for which DMSO is generally an excellent solvent.[5] However, empirical determination of solubility is recommended.

The Critical Role of DMSO in Cell-Based Assays: A Double-Edged Sword

DMSO's utility as a solvent is unparalleled for many small molecules; however, its interaction with biological systems necessitates careful consideration.

Mechanism of Solubilization

DMSO is a highly polar, aprotic solvent. Its ability to act as both a hydrogen bond acceptor and its small size allows it to effectively solvate a wide range of molecules.[6][7]

Impact on Cell Viability and Function

While an excellent solvent, DMSO is not biologically inert. At higher concentrations, it can induce cytotoxicity, inhibit cell proliferation, and alter cell differentiation and gene expression.[8][9][10] It is generally recommended to maintain the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize these effects.[1][11][12]

DMSO can also increase the permeability of cell membranes by inducing the formation of transient water pores.[13][14][15][16] This property can enhance the uptake of the compound of interest but may also lead to off-target effects. Therefore, consistent use of a vehicle control (media with the same final DMSO concentration as the treated wells) is imperative in all experiments.[1]

Experimental Workflow for Solubilization and Use

The following workflow provides a systematic approach to dissolving, storing, and utilizing [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in cell-based assays.

G cluster_prep Preparation cluster_storage Storage & Handling cluster_assay Assay Preparation A Weigh Compound B Add Anhydrous DMSO A->B  Calculate required volume C Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) B->C D Visually Inspect for Complete Solubility C->D  Ensure no particulates remain E Aliquot into Single-Use Vials D->E  If fully dissolved F Store at -20°C or -80°C E->F  Avoid freeze-thaw cycles G Prepare Serial Dilutions in 100% DMSO F->G  Thaw one aliquot H Dilute to Final Working Concentration in Assay Medium G->H  Prevents precipitation I Add to Cells (Final DMSO <0.5%) H->I

Caption: Workflow for preparing and using DMSO stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in DMSO

This protocol details the preparation of a 10 mM stock solution. This concentration serves as a convenient starting point for subsequent dilutions.

Materials:

  • [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 241.33 g/mol x 1000 mg/g = 2.41 mg

  • Weigh the compound: Accurately weigh approximately 2.41 mg of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Carefully add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

    • Gentle warming (e.g., to 37°C) can also be employed, but caution is advised as excessive heat may degrade the compound.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed amber tubes.[1][11] This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

A common issue when preparing working solutions is the precipitation of the compound upon dilution of the DMSO stock into aqueous cell culture media.[1] To mitigate this, a serial dilution in 100% DMSO is recommended before the final dilution into the assay medium.[17]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • To prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO and mix thoroughly.

    • Continue this 1:10 dilution series to obtain the desired intermediate concentrations, all in 100% DMSO.

  • Final Dilution in Assay Medium:

    • To prepare the final working concentration, dilute the appropriate intermediate DMSO solution into the cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock to 999 µL of assay medium.

    • Always add the DMSO stock to the aqueous medium and mix immediately to facilitate dispersion and minimize precipitation.

Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound. This control is essential to account for any effects of the solvent on the cells.[1]

Troubleshooting and Key Considerations

  • Compound Precipitation: If precipitation occurs upon dilution in the aqueous buffer, consider performing serial dilutions in 100% DMSO before the final dilution step.[1][17][18]

  • Compound Stability: The presence of a primary amine in [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine raises a potential for oxidation by DMSO, especially over prolonged storage or exposure to light and air.[19] While DMSO is generally stable, the use of anhydrous grade and proper storage in tightly sealed containers is important.[20] It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb water from the atmosphere.[1] This can affect the solubility of the compound and the stability of the stock solution. Always use anhydrous DMSO and keep containers tightly sealed.

  • Cytotoxicity of DMSO: The cytotoxic effects of DMSO are concentration- and time-dependent.[9][10] It is recommended to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Visualization of DMSO's Cellular Effects

The following diagram illustrates the concentration-dependent effects of DMSO on a cell membrane.

G cluster_low Low DMSO (<0.5%) cluster_mid Moderate DMSO (1-5%) cluster_high High DMSO (>5%) low_dmso Cell Membrane Minimal perturbation Increased fluidity mid_dmso Cell Membrane Transient pore formation Increased permeability low_dmso->mid_dmso Increasing Concentration high_dmso Cell Membrane Bilayer disruption Cell lysis & Cytotoxicity mid_dmso->high_dmso Increasing Concentration

Caption: Concentration-dependent effects of DMSO on cell membranes.

Conclusion

The successful use of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in cell-based assays is contingent upon the careful preparation and handling of its DMSO stock solution. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can ensure the integrity of their compound, minimize solvent-induced artifacts, and generate reliable and reproducible data. The principles of maintaining a low final DMSO concentration, utilizing appropriate vehicle controls, and proper storage are paramount to achieving scientifically sound results.

References

  • Gurtovenko, A. A., & Anwar, J. (2012). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells. PLOS One. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Virginia Tech. (n.d.). Some effects of dimethyl sulfoxide on absorption, translocation, and membrane permeability in plants. Retrieved from [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the Structure and Properties of Cell Membranes: The Molecular Mechanism of Action of Dimethyl Sulfoxide. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Al-Shuhaib, M., Al-Kahtani, M., & Al-Otaibi, B. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Hoang, T. K., Vo, T. T., & Nguyen, T. P. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Gurtovenko, A. A., & Anwar, J. (2012). Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. Taylor & Francis Online. Retrieved from [Link]

  • Gurtovenko, A. A., & Anwar, J. (2012). Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells. PubMed. Retrieved from [Link]

  • Stammati, A. P., Zampaglioni, F., & Zucco, F. (2003). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. J-Stage. Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, L. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Retrieved from [Link]

  • Bridges Lab. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Retrieved from [Link]

  • Sharma, K. P. (2025). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]

  • Krol, E. S., & Kida, K. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. PubMed. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Schmitt, R., & Griesgraber, G. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, D. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Gámez, F., Cabos, V. F., & Guardia, P. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol. Retrieved from [Link]

  • Gámez, F., Cabos, V. F., & Guardia, P. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ACS Publications. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. ResearchGate. Retrieved from [Link]

  • CHEMBASE. (n.d.). 医薬原料事業部・精密化学品事業部 取扱製品リスト. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Application

HPLC method development for analyzing [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Abstract This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. As a novel compound of interest in pharmaceutical research, establishing a robust and reliable analytical method is paramount for ensuring quality, purity, and stability. This guide, designed for researchers, scientists, and drug development professionals, details a systematic approach to method development, from initial analyte characterization to full validation according to ICH guidelines. We explore the rationale behind critical choices in column chemistry, mobile phase optimization, and detector settings, with a focus on addressing the specific challenges associated with aromatic amines, such as peak tailing. The outcome is a precise, accurate, and stability-indicating reversed-phase HPLC method.

Introduction and Method Development Strategy

[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is an aromatic amine with potential applications in pharmaceutical development.[1] Its structure, featuring a primary amine and two aromatic rings, dictates its physicochemical properties and informs the HPLC method development strategy. A reliable analytical method is essential for determining purity in synthesized batches, quantifying the active pharmaceutical ingredient (API) in potential formulations, and assessing its stability under various stress conditions.

The development of a successful HPLC method is a systematic process.[2][3] Our strategy is grounded in understanding the analyte's properties and applying fundamental chromatographic principles, guided by standards set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7]

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Structure:

    • Molecular Formula: C₁₆H₁₉NO[1][8]

    • Molecular Weight: 241.33 g/mol [1][8]

    • Key Features: The molecule contains a basic primary amine group (-CH₂NH₂) which is prone to protonation, and two aromatic rings which provide a chromophore for UV detection. The ether linkage and methyl groups contribute to its overall lipophilicity.

  • Predicted Properties:

    • pKa (predicted): The primary amine group is basic. Its estimated pKa is around 9.5-10.5. This is a critical parameter for selecting the mobile phase pH to ensure consistent ionization and good peak shape.

    • logP (predicted): The predicted octanol-water partition coefficient (logP) is likely in the range of 3.0-4.0, indicating significant hydrophobicity.[9][10] This suggests that reversed-phase chromatography will be a suitable separation mode.

    • UV Absorbance (estimated): The presence of phenyl rings suggests strong UV absorbance. An initial UV scan would likely show maxima in the 220-280 nm range, typical for such aromatic structures.[11]

Method Development Workflow

The development process follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Column & Initial Conditions (e.g., C18, ACN/H2O Gradient) A->B C Mobile Phase pH Optimization (Control Amine Protonation) B->C D Optimize Organic Modifier & Gradient (Adjust Retention & Resolution) C->D E Wavelength Selection (Maximize Sensitivity) D->E F System Suitability & Final Method E->F G Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) F->G

Caption: A systematic workflow for HPLC method development.

Optimized Method Protocol and Experimental Conditions

This section presents the final, optimized HPLC method for the analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic acid, ACS grade or higher

    • [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine reference standard

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 1.25 mL of the Stock Standard Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent. Mix thoroughly. This solution is used for routine analysis and system suitability.

Final HPLC Method Parameters
ParameterCondition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 30% B; 14.1-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector DAD/UV at 275 nm
Run Time 18 minutes

Rationale for Method Optimization Choices

The choices made during method development are critical for achieving a robust and reliable separation. Here, we explain the causality behind the optimized parameters.

Column Selection

A C18 (octadecylsilane) stationary phase was chosen as the primary column chemistry. Given the analyte's predicted high logP, the hydrophobic interactions between the analyte and the C18 alkyl chains provide strong retention, which is necessary for separation from polar impurities.[12]

Mobile Phase Optimization

The mobile phase composition is arguably the most critical factor in controlling retention and peak shape in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak efficiency (narrower peaks) and lower backpressure.

  • pH Control: The primary amine in the analyte is a basic functional group. At neutral or basic pH, the amine is in its free base form, which can interact strongly with residual acidic silanols on the silica-based column packing. This secondary interaction is a primary cause of severe peak tailing.[13][14] By adding 0.1% formic acid to the mobile phase, the pH is lowered to approximately 2.7-3.0. At this pH, the primary amine is fully protonated to its conjugate acid form (-CH₂NH₃⁺). This positively charged species is repelled by any residual protonated silanols, minimizing secondary interactions and resulting in a sharp, symmetrical peak.

IonizationState cluster_0 Mobile Phase pH < pKa (~3.0) cluster_1 Mobile Phase pH > pKa A R-NH3+ (Protonated, Symmetrical Peak) B R-NH2 (Free Base, Prone to Tailing) Equilibrium pH vs. pKa Equilibrium->A Favored in Acidic pH Equilibrium->B Favored in Basic pH

Caption: Effect of mobile phase pH on analyte ionization.

Wavelength Selection

The detection wavelength of 275 nm was chosen based on the UV spectrum of the analyte obtained from the diode array detector. This wavelength represents a local maximum in the absorbance spectrum, providing a good balance of sensitivity while minimizing interference from potential impurities that may absorb at lower wavelengths.

Method Validation Protocol

The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7][15][16]

System Suitability

Before any sample analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately.[4][17]

  • Protocol: Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a solution of the analyte, and a sample that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (using a DAD) should pass.

Linearity and Range

This demonstrates a direct proportional relationship between the analyte concentration and the detector response.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration).

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The overall RSD for the combined results from both occasions should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration with injections to confirm that precision (RSD ≤ 10%) and accuracy are acceptable.

Troubleshooting Common Issues

Even with a robust method, problems can arise.[13][18]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH too high; Column aging/contamination; Column overload.Confirm mobile phase pH is acidic; Flush column with strong solvent or replace; Reduce sample concentration.[14][19]
Retention Time Drift Poor column equilibration; Inconsistent mobile phase preparation; Column temperature fluctuations.Ensure at least 10 column volumes for equilibration; Prepare fresh mobile phase daily; Verify column oven is stable.[18][19]
Ghost Peaks Contamination in mobile phase or diluent; Carryover from previous injection.Use fresh, high-purity solvents; Implement a needle wash step in the autosampler method.[19]
High Backpressure Blockage in the column frit or tubing; Particulate matter from sample.Reverse-flush the column (disconnect from detector); Filter all samples through a 0.45 µm syringe filter.[18]

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, stability-indicating reversed-phase HPLC method for the analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. By carefully considering the analyte's physicochemical properties, particularly its basicity, a method with excellent peak shape, sensitivity, and resolution was achieved. The detailed protocol for both the analytical method and its validation according to ICH guidelines provides a comprehensive framework for scientists in pharmaceutical development to ensure the quality and consistency of this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Kumar, S., & Kumar, P. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • Chen, W.-H., & Lee, M.-R. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • de Souza, A. T., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • PubChem. 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol. [Link]

  • ResearchGate. (2012). UV–vis spectra of 3, 3a, 4, 4a and 5. [Link]

  • Ministry of Economy, Trade and Industry, Japan. (2023). UV-328. [Link]

  • ResearchGate. (2024). Physicochemical ADME properties of compound 3. [Link]

  • Frontiers. (2020). Physicochemical properties of identified CpPyK inhibitors. [Link]

  • PubChemLite. [4-(4-fluorophenoxy)-3-methylphenyl]methanamine hydrochloride. [Link]

  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]

  • PMC. (2011). (E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • National Institute of Technology and Evaluation, Japan. (2011). 70290-05-0 / 3-146. [Link]

  • Chemicals Evaluation and Research Institute, Japan. Analysis of UV absorbers: Benzotriazole series, UV-328. [Link]

  • PubChemLite. [3-(3,5-dimethoxyphenoxy)phenyl]methanamine. [Link]

  • Tokyo Metropolitan Institute of Public Health. (2015). Results of physicochemical tests on drugs detected in dangerous drugs (FY2014). [Link]

  • MDPI. (2023). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. [Link]

  • PubChem. (4-Methoxyphenyl)(3-methylphenyl)methanone. [Link]

Sources

Method

Application Note: Sensitive Quantification of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine using Dansyl Chloride Derivatization and LC-MS/MS

Abstract This application note presents a robust and highly sensitive method for the quantification of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in complex biological matrices. The protocol addresses common ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in complex biological matrices. The protocol addresses common analytical challenges associated with primary amines, such as poor chromatographic retention and low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). By employing a pre-column derivatization strategy with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), the analyte's physicochemical properties are modified to significantly enhance its performance in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The dansyl-derivatized analyte exhibits improved hydrophobicity for better reversed-phase chromatographic separation and a greatly enhanced ESI response, enabling low-level detection and accurate quantification.

Introduction: Overcoming the Analytical Challenge

The accurate measurement of novel pharmaceutical compounds like [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is critical throughout the drug development lifecycle. However, the primary amine moiety in its structure presents significant analytical hurdles for standard reversed-phase LC-MS/MS methods. These challenges include:

  • Poor Chromatographic Retention: The polar nature of the primary amine can lead to early elution from C18 columns, often co-eluting with endogenous matrix components and suffering from ion suppression.

  • Low Ionization Efficiency: While amines can be protonated, their ionization efficiency in positive mode ESI can be suboptimal and highly dependent on mobile phase pH, leading to poor sensitivity.[1]

Chemical derivatization is a powerful strategy to overcome these limitations.[2][3][4] This process involves reacting the analyte with a labeling agent to impart more favorable analytical characteristics.[2] For this application, Dansyl Chloride (DNS-Cl) was selected as the derivatizing agent. Dansylation is a simple, robust, and well-documented method for primary and secondary amines.[5][6] The key advantages of this approach are:

  • Enhanced Hydrophobicity: The addition of the bulky, non-polar dansyl group significantly increases the analyte's retention on reversed-phase columns, moving it away from the solvent front and matrix interferences.[7]

  • Vastly Improved Ionization: The dansyl group contains a tertiary amine (dimethylamino), which has a high gas-phase proton affinity. This feature ensures the derivatized product is readily and stably protonated, leading to a dramatic increase in signal intensity in positive mode ESI.[5][7]

  • Predictable Fragmentation: Dansylated compounds produce characteristic fragment ions during collision-induced dissociation (CID), which is ideal for developing highly selective and sensitive Multiple Reaction Monitoring (MRM) assays.[8][9][10]

Principle of the Derivatization Reaction

Dansyl chloride reacts with the primary amine of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine via a nucleophilic substitution reaction. The reaction must be carried out under basic conditions (pH ~9.5-9.8) to ensure the primary amine is deprotonated and thus in its nucleophilic state, allowing it to attack the electrophilic sulfur atom of the sulfonyl chloride.[11][12] This forms a stable sulfonamide bond, covalently linking the dansyl moiety to the analyte.

Derivatization Reaction Figure 1: Dansyl Chloride Derivatization Reaction Analyte [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (Primary Amine) Product Stable, Hydrophobic, and Readily Ionizable Sulfonamide Derivative Analyte->Product + Reagent Dansyl Chloride Reagent->Product Conditions pH 9.5-9.8 (e.g., Carbonate Buffer) Conditions->Product

Caption: Chemical reaction of the analyte with Dansyl Chloride.

Materials and Methods

Reagents and Chemicals
  • [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine reference standard (≥98% purity)

  • Dansyl Chloride (DNS-Cl), ≥99% purity

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Sodium Carbonate (Na₂CO₃), ACS grade

  • Sodium Bicarbonate (NaHCO₃), ACS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Hydroxide (for quenching, optional)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source

  • Analytical balance, vortex mixer, centrifuge, and calibrated pipettes

  • Thermo-mixer or water bath

Standard and Reagent Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of ACN:Water (1:1, v/v).

  • Derivatization Buffer (100 mM, pH 9.8): Dissolve appropriate amounts of sodium carbonate and sodium bicarbonate in LC-MS grade water to achieve a final pH of 9.8.[7] Filter through a 0.22 µm filter.

  • Dansyl Chloride Solution (10 mg/mL): Prepare fresh daily. Dissolve 10 mg of Dansyl Chloride in 1 mL of anhydrous ACN. Protect from light.

Experimental Protocol: Sample Derivatization

This protocol is designed for a 50 µL sample volume (e.g., protein-precipitated plasma supernatant, urine extract, or calibration standard).

  • Sample Preparation: To 50 µL of sample/standard in a microcentrifuge tube, add 150 µL of ACN to precipitate proteins. Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to a clean tube.

  • pH Adjustment: Add 25 µL of 100 mM Carbonate Buffer (pH 9.8) to the supernatant. Vortex briefly.

  • Derivatization: Add 50 µL of the 10 mg/mL Dansyl Chloride solution. Vortex immediately for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 30 minutes in a thermo-mixer or water bath, protected from light. Higher temperatures can accelerate the reaction.[13]

  • Quenching (Optional): To stop the reaction and consume excess Dansyl Chloride, add 10 µL of 2% ammonium hydroxide. Vortex briefly. This step can reduce background noise from the reagent.

  • Final Preparation: Centrifuge the final mixture at >12,000 x g for 5 minutes. Transfer the clear supernatant to an LC vial for analysis.

Sources

Application

Application Notes &amp; Protocols for Cell Culture Media Preparation with Novel Compounds

Subject: A Systematic Approach to the Formulation of Cell Culture Media with [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, a Novel Investigational Compound For: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: A Systematic Approach to the Formulation of Cell Culture Media with [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, a Novel Investigational Compound

For: Researchers, scientists, and drug development professionals engaged in early-stage compound screening and in vitro cellular assays.

Introduction: The Challenge of the Unknown

The integration of novel chemical entities into cell-based assays is a foundational step in drug discovery.[1] The compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine represents a typical starting point: a molecule with potential biological activity but unknown physicochemical properties in an aqueous, biological context. The success and reproducibility of subsequent cellular screens depend entirely on the careful and systematic preparation of the test compound in the cell culture medium.[2] Simple addition of a compound to media is often insufficient, as poor solubility can lead to precipitation, inaccurate concentration assessment, and unreliable experimental outcomes.[3]

This guide provides a comprehensive framework for researchers to confidently prepare cell culture media containing novel, and likely hydrophobic, compounds. Using [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine as our exemplar, we will detail a process that begins with solubility testing, proceeds to sterile stock solution preparation, and culminates in the generation of complete, treatment-ready cell culture medium. The protocols herein are designed to be self-validating, ensuring scientific integrity and experimental reproducibility.

Part 1: Foundational Workflow - Solubility Assessment

Before any cell-based experiment, the solubility of the test compound must be determined under conditions that mimic the final assay.[4] This "kinetic solubility" is crucial for designing stock solutions and avoiding precipitation upon dilution into aqueous culture media.[5]

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid method to determine the practical solubility limit of a novel compound in various solvents and its behavior upon dilution into an aqueous solution.

Materials:

  • [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (or other test compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, absolute)

  • Phosphate-Buffered Saline (PBS), sterile

  • Clear 96-well microplate

  • Multichannel pipette

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock: Dissolve a small, accurately weighed amount of the compound (e.g., 1-5 mg) in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex vigorously and warm gently (e.g., 37°C) if necessary to ensure complete dissolution.[6]

  • Serial Dilution in Solvent: In a 96-well plate, perform a serial 2-fold dilution of the high-concentration stock using the same solvent (DMSO).

  • Dilution into Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS to each well (e.g., 198 µL).

  • Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the solvent dilution plate to the corresponding well of the PBS plate. This creates a 1:100 dilution, resulting in a final solvent concentration of 1%.

  • Incubation and Observation: Mix the plate gently. Let it stand at room temperature for 1-2 hours. Inspect each well against a dark background for any signs of precipitation (cloudiness, visible particles).

  • Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of the compound under these conditions.

Causality and Experimental Choices
  • Why DMSO? DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6] However, it can affect cell physiology, so its final concentration in culture must be minimized.[7]

  • Why Kinetic vs. Equilibrium Solubility? For high-throughput screening, kinetic solubility provides a more relevant measure of how a compound will behave when a concentrated DMSO stock is rapidly diluted into the assay medium.[4][5] Equilibrium solubility, while thermodynamically precise, is a much slower process.[5]

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The ideal solvent dissolves the compound at a high concentration and is well-tolerated by the target cell line at the final working concentration.

SolventTypical Starting Stock ConcentrationMax Recommended Final Concentration in MediaNotes
DMSO 10 - 50 mM≤ 0.5% (ideally ≤ 0.1%)[8][9]Most common initial choice. Can induce cellular stress or differentiation at higher concentrations.[7][10]
Ethanol 1 - 20 mM≤ 0.5%Less toxic than DMSO for some cell lines, but also a less powerful solvent.[11]
Methanol 1 - 20 mM≤ 0.5%Can be more toxic than ethanol; use with caution.[11]
PBS As high as possibleN/AIdeal if compound is water-soluble. Always test first.
Visualization: Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate solvent system.

A Start: Novel Compound B Test Solubility in PBS A->B C Soluble? B->C D Prepare Aqueous Stock in PBS C->D Yes E Test Solubility in DMSO C->E No L Proceed to Vehicle Toxicity Test D->L F Soluble? E->F G Prepare Concentrated Stock in DMSO F->G Yes H Test Solubility in Ethanol F->H No G->L I Soluble? H->I J Prepare Concentrated Stock in Ethanol I->J Yes K Re-evaluate/Consider Formulation (e.g., with co-solvents) I->K No J->L

Caption: Decision tree for selecting a primary solvent for a novel compound.

Part 2: Protocol for Media Preparation

Once a suitable solvent and a working concentration range are identified, the next step is the aseptic preparation of a sterile stock solution and its dilution into the final cell culture medium.

Protocol 2: Preparation of Sterile Stock Solution

Objective: To create a high-concentration, sterile stock of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine for subsequent dilution.

Materials:

  • [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine powder

  • Sterile, cell culture-grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • 0.22 µm sterile syringe filter (ensure it is compatible with the chosen solvent, e.g., PTFE for DMSO)

  • Sterile syringes

Procedure (perform in a certified biological safety cabinet):

  • Weigh Compound: Accurately weigh the desired amount of compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Dissolve: Vortex thoroughly until the compound is completely dissolved. If needed, warm the solution briefly in a 37°C water bath.[6]

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach the 0.22 µm sterile syringe filter.

  • Aliquot: Dispense the filtered solution into sterile, labeled microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Complete, Compound-Supplemented Medium

Objective: To prepare the final, ready-to-use cell culture medium containing the desired concentration of the test compound.

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin or other antibiotics

  • Sterile stock solution of the test compound

  • Sterile conical tubes (15 mL or 50 mL)

Procedure (perform in a certified biological safety cabinet):

  • Prepare Complete Medium: In a sterile conical tube, prepare the required volume of complete cell culture medium by adding FBS and antibiotics to the basal medium (e.g., to a final concentration of 10% FBS and 1% Pen-Strep).

  • Pre-warm Medium: Warm the complete medium to 37°C in a water bath. This is critical as it helps prevent precipitation of the hydrophobic compound when the stock solution is added.[9]

  • Thaw Stock Solution: Thaw one aliquot of the sterile compound stock solution at room temperature.

  • Spike the Medium: While gently swirling the warm medium, add the calculated volume of the stock solution to achieve the final desired concentration. Crucially, the final DMSO concentration should not exceed the tolerated limit for your cell line (e.g., <0.5%). [8]

  • Mix and Inspect: Mix the medium thoroughly by inverting the tube several times. Visually inspect the medium for any signs of precipitation. If the medium appears cloudy, the concentration may be too high.

  • Use Immediately: It is best practice to use the freshly prepared compound-supplemented medium immediately for experiments.

Data Presentation: Example Dilution Calculations

This table provides example calculations for preparing a 10 µM final concentration from a 20 mM stock solution.

ParameterValue
Stock Concentration (C1)20 mM (or 20,000 µM)
Final Concentration (C2)10 µM
Final Volume of Media (V2)10 mL
Calculation (C1V1 = C2V2) (20,000 µM) * V1 = (10 µM) * (10 mL)
Volume of Stock to Add (V1) 5 µL
Final DMSO % in Media (5 µL / 10,000 µL) * 100 = 0.05%

Part 3: The Self-Validating System - Vehicle Controls

A protocol is only trustworthy if it is self-validating. The most critical validation step is to determine the effect of the solvent (the "vehicle") on the cells.

The Imperative of the Vehicle Control

The organic solvent used to dissolve the compound can have biological effects of its own.[7] Therefore, a "vehicle control" is essential in every experiment. This control consists of cells treated with complete medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental wells, but without the test compound. This allows the researcher to distinguish the effects of the compound from the effects of the solvent.[12]

Protocol 4: Determining Maximum Tolerated Solvent Concentration

Objective: To identify the highest concentration of the vehicle (e.g., DMSO) that does not significantly impact cell viability or function for a specific cell line.

Procedure:

  • Seed Cells: Seed your target cells in a 96-well plate at the density planned for your main experiment. Allow them to adhere overnight.

  • Prepare Vehicle Dilutions: Prepare complete medium containing a range of vehicle concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%).

  • Treat Cells: Replace the old medium with the medium containing the different vehicle concentrations.

  • Incubate: Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Measure cell viability using a standard assay (e.g., MTS, MTT, or an ATP-based assay like CellTiter-Glo®).[13]

  • Analyze: Plot cell viability against the vehicle concentration. The highest concentration that does not cause a significant decrease in viability compared to the 0% control is the maximum tolerated concentration for that cell line and incubation time.

Part 4: Application in a High-Throughput Screening Workflow

The preparation of compound-supplemented media is the first step in a larger screening cascade designed to identify and characterize bioactive molecules.[14][15]

Tiered Screening Strategy
  • Primary Screen: The initial screen is often a broad assay to identify "hits." A common primary screen is a cytotoxicity assay, where a single high concentration of the compound (e.g., 10 µM) is tested to determine its effect on cell viability.[13]

  • Dose-Response: Hits from the primary screen are then tested across a range of concentrations to determine their potency (e.g., EC50 or IC50).

  • Secondary/Functional Assays: Compounds that show potent and specific activity are moved into more complex, functional assays to elucidate their mechanism of action.

Visualization: General Screening Workflow

This diagram illustrates a typical workflow for screening a novel compound.

A Novel Compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine B Solubility & Vehicle Toxicity Testing (Protocols 1 & 4) A->B C Prepare Sterile Stock & Medias (Protocols 2 & 3) B->C D Primary Screen: Single-Dose Viability Assay C->D E Identify 'Hits' D->E F Secondary Screen: Dose-Response Curve (IC50) E->F G Confirm Potency & Selectivity F->G H Tertiary Screen: Mechanism of Action / Functional Assays G->H I Lead Candidate H->I

Caption: A tiered workflow for the in vitro screening of a novel compound.

References

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed, 41(11), 1515-1534. Retrieved from [Link]

  • Santos, N. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Biocompare. (2017, October 26). Mastering Cell-Based Screening. Retrieved from [Link]

  • Kopp, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Park, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]

  • Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Retrieved from [Link]

  • Bergström, C. A. (2011). What Is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570. Retrieved from [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • ICCB-Longwood. (2016, June 15). General workflow for small molecule screening at ICCB-Longwood. Retrieved from [Link]

  • Sartorius. (n.d.). Cell Culture Media, Reagents, and Supplements for Life Science Research. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Emami, J. (2025, May 2). Advanced Dissolution Testing for Novel Drug Formulations: Challenges, Emerging Methods, and Regulatory Perspectives. Eman. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • AbuHassan, Q. F. O. (2024, June 21). Novel in vitro method to study the structured solubility of bioequivalent fasted intestinal media with other biopharmaceutical applications. University of Strathclyde. Retrieved from [Link]

  • Frontiers. (2022, June 20). Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Retrieved from [Link]

  • Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the two-step synthesis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the two-step synthesis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. This process involves a Nucleophilic Aromatic Substitution (SNAr) followed by a highly sensitive nitrile reduction. The guidance below focuses on mechanistic causality, self-validating workflows, and eliminating common impurities like secondary amine dimers.

Process Overview & Mechanistic Workflow

The synthesis relies on two fundamental transformations. First, the diaryl ether linkage is forged via SNAr. Second, the nitrile is reduced to the target primary amine. The most common point of failure is the over-alkylation of the reactive imine intermediate during the reduction step, leading to dimerization.

SynthesisMechanism SM 4-Fluoro-3-methylbenzonitrile + 3,5-Dimethylphenol SNAr SNAr Etherification (Cs2CO3, DMF) SM->SNAr Int 4-(3,5-Dimethylphenoxy) -3-methylbenzonitrile SNAr->Int Red Catalytic Hydrogenation (Raney Ni, H2) Int->Red Imine Reactive Imine Intermediate [R-CH=NH] Red->Imine Target Target: Primary Amine [R-CH2-NH2] Imine->Target + H2 Byprod Byproduct: Secondary Amine [(R-CH2)2-NH] Imine->Byprod Nucleophilic Attack by Primary Amine NH3 Ammonia (NH3) Additive NH3->Imine Shifts Equilibrium to Primary Amine NH3->Byprod Blocks Dimerization

Mechanistic workflow of primary amine synthesis and suppression of secondary amine dimerization.

Troubleshooting FAQs

Q: My yield for the intermediate 4-(3,5-dimethylphenoxy)-3-methylbenzonitrile is plateauing at 60%. How can I drive the reaction to completion? A: The SNAr reaction stalls due to inadequate deprotonation of the sterically hindered 3,5-dimethylphenol or competitive hydrolysis. While the fluorine atom on 4-fluoro-3-methylbenzonitrile is highly activated by the para-nitrile group (making it an excellent electrophile)[1], potassium carbonate (K₂CO₃) often fails to provide sufficient solubility for the phenoxide intermediate in DMF. Causality & Solution: Switch your base to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of cesium creates a looser, more soluble ion pair with the phenoxide, drastically increasing its nucleophilicity. Ensure strictly anhydrous conditions to prevent the hydroxide-mediated conversion of the starting material to a phenol byproduct.

Q: During the reduction of the nitrile, LC-MS shows a large amount of a high-molecular-weight byproduct (approx. 465 m/z). What is it, and how do I stop it? A: You are observing the formation of a secondary amine dimer. During catalytic hydrogenation, the nitrile is initially reduced to a highly reactive imine intermediate. Before this imine can be fully hydrogenated to the primary amine, it undergoes nucleophilic attack by the already-formed primary amine in the solution, expelling ammonia and creating a secondary amine dimer[2]. Causality & Solution: Conduct the Raney Nickel hydrogenation in the presence of excess methanolic ammonia (NH₃ in MeOH)[3]. The excess ammonia acts as a thermodynamic sink according to Le Chatelier's principle, trapping the imine, suppressing the von Braun-type dimerization, and overwhelmingly favoring the primary amine product.

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the hydrogenation? A: No. While Pd/C is a standard hydrogenation catalyst, it is notoriously prone to promoting secondary amine formation during nitrile reductions, and adding ammonia to a Pd/C system is generally ineffective at suppressing this side reaction[4]. Raney Nickel is highly regioselective for primary amines and remains the industry standard for this specific transformation.

Quantitative Method Comparison

To illustrate the critical nature of catalyst and additive selection, the following table summarizes the expected yields of primary vs. secondary amines based on the reduction methodology employed.

Reduction Reagent / CatalystAdditivePrimary Amine Yield (%)Secondary Amine Byproduct (%)Scalability & Safety
Raney Ni / H₂ (50 psi) None55%40%High / Pyrophoric catalyst
Raney Ni / H₂ (50 psi) 7N NH₃ in MeOH >92% <3% High / Industry Standard
LiAlH₄ (Stoichiometric) None85%<5%Low / Highly exothermic
Pd/C / H₂ (50 psi) 7N NH₃ in MeOH45%50%High / Poor selectivity

Validated Step-by-Step Methodologies

Every protocol must act as a self-validating system. The following procedures include built-in checks to ensure chemical integrity at each stage.

Protocol 1: SNAr Synthesis of 4-(3,5-dimethylphenoxy)-3-methylbenzonitrile

Objective: Form the diaryl ether linkage with >95% conversion.

  • Setup: Charge a flame-dried 500 mL round-bottom flask with 4-fluoro-3-methylbenzonitrile (1.0 eq) and 3,5-dimethylphenol (1.1 eq).

  • Activation: Add anhydrous DMF (10 volumes) and Cesium Carbonate (Cs₂CO₃, 1.5 eq). Note: The use of Cs₂CO₃ is the causal factor for overcoming the steric hindrance of the phenol.

  • Reaction: Stir the suspension vigorously at 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete only when the UV-active fluorobenzonitrile spot (Rf ~0.6) is entirely consumed.

  • Workup: Cool to room temperature and quench by pouring into ice water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

  • Purification: Wash the combined organic layers with 1M NaOH (3 x 5 volumes). Self-Validation Check: This alkaline wash is critical; it deprotonates and removes any unreacted 3,5-dimethylphenol, preventing it from carrying over into the reduction step. Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Catalytic Reduction to [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Objective: Reduce the nitrile to the primary amine while suppressing dimerization.

  • Preparation: In a high-pressure Parr hydrogenation vessel, dissolve the intermediate 4-(3,5-dimethylphenoxy)-3-methylbenzonitrile (1.0 eq) in 7N Ammonia in Methanol (15 volumes). Note: The high concentration of ammonia is the causal factor that prevents the secondary amine byproduct.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (20% w/w relative to substrate). Safety Critical: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the air.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen gas (3 cycles), followed by Hydrogen gas (3 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 18 hours.

  • Self-Validation Check: Monitor the hydrogen pressure gauge. The reaction is complete when the pressure stabilizes and ceases to drop, indicating complete H₂ uptake.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite. Safety Critical: Keep the Celite filter cake wet with methanol at all times during filtration to prevent ignition of the spent Raney Nickel.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. For high-purity applications, dissolve the crude oil in diethyl ether and bubble HCl gas to precipitate the product as a highly pure hydrochloride salt.

References

  • Nitrile reduction. Wikipedia.[Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate.[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Department: Small Molecule Method Development Welcome to the Technical Support Center. This guide provides an authoritative, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Department: Small Molecule Method Development

Welcome to the Technical Support Center. This guide provides an authoritative, causality-driven framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine . Because this molecule combines a highly lipophilic core with a basic primary amine, it frequently presents chromatographic challenges such as excessive retention and severe peak tailing.

Part 1: The Chromatographic Profile (The "Why")

Before adjusting instrument parameters, successful method development requires an understanding of the analyte's physicochemical properties. The behavior of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine on a silica-based column is governed by a dual-retention mechanism .

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 241.33 g/mol Small molecule; standard pore size (90-120 Å) is optimal.
Functional Groups Diaryl ether, Primary AmineDrives dual-retention (Hydrophobic partitioning + Ion-exchange).
Estimated pKa ~9.5 (Primary Amine)Fully protonated ( NH3+​ ) at standard acidic HPLC conditions (pH 2-3).
Estimated LogP > 4.0 (Highly Lipophilic)Strong retention on C18 phases; requires high elution strength.

The Causality of Tailing: The bulky, non-polar diaryl ether core (substituted with three methyl groups) drives strong hydrophobic interactions with the alkyl chains of the stationary phase[1]. Simultaneously, the primary methanamine group is positively charged at acidic pH. This cation undergoes secondary electrostatic interactions with residual, negatively charged silanols ( SiO− ) on the silica backbone[2]. Because this ion-exchange desorption process is kinetically slower than hydrophobic partitioning, the analyte trails on the column, resulting in an asymmetrical, tailing peak[3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound exhibit excessive retention times (>15 minutes) on a standard C18 column, and how can I accelerate elution?

A: The molecule's high lipophilicity causes it to partition heavily into the C18 stationary phase. If your mobile phase lacks sufficient elution strength, the compound will remain trapped in the hydrophobic layer. Solution: First, switch your organic modifier from Methanol to Acetonitrile. Acetonitrile has a higher elution strength (lower polarity index) and lower viscosity, which improves mass transfer and sharpens peaks[4]. If retention remains excessive, transition from a C18 to a C8 or Phenyl-Hexyl column. A Phenyl-Hexyl phase provides alternative π−π selectivity with the diaryl ether core while significantly reducing overall hydrophobic retention time[5].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.8). What is the mechanistic cause, and how do I correct it?

A: Peak tailing for basic amines is rarely a physical column defect; it is a chemical phenomenon driven by the secondary ion-exchange interactions between the protonated amine and acidic silanols[2]. Solution: You have two distinct thermodynamic pathways to resolve this:

  • Ion-Pairing (Low pH): Replace weak acids (like Formic Acid) with 0.1% Trifluoroacetic Acid (TFA). TFA acts as a volatile ion-pairing reagent; its hydrophobic trifluoromethyl group interacts with the stationary phase while its carboxylate masks the protonated amine, effectively competing for silanol sites[3]. Ensure you are using a high-purity, base-deactivated "Type B" silica column[2].

  • Deprotonation (High pH): Elevate the mobile phase pH to 10.5 using 10 mM Ammonium Bicarbonate. This exceeds the amine's pKa, neutralizing its charge and eliminating the electrostatic interaction entirely. Critical Warning: You must use a specialized hybrid-silica column (e.g., Ethylene Bridged Hybrid) designed to withstand alkaline dissolution.

Q3: How do I resolve the main peak from closely eluting synthetic impurities (e.g., regioisomers)?

A: When separating structurally similar impurities, simply changing the gradient slope is often insufficient. Selectivity ( α ) in reversed-phase chromatography is most powerfully influenced by the stationary phase chemistry and mobile phase pH[4]. Solution: Switch to a Biphenyl column. Biphenyl phases leverage π−π interactions, which are highly sensitive to the electron density and steric differences in the aromatic rings of regioisomers. Additionally, adjusting the column temperature can alter the enthalpy of transfer differently for various molecules, effectively shifting the elution order[6].

Q4: How do I ensure retention time stability and prevent drift over multiple injections?

A: Retention time drift for basic amines often stems from inadequate column equilibration. When using ion-pairing agents like TFA, the reagent must fully equilibrate with the stationary phase surface. Solution: Flush the column with at least 15-20 column volumes of the mobile phase prior to the first injection[5]. Utilize a Quality by Design (QbD) approach to map the Method Operable Design Region (MODR), ensuring your buffer concentration is robust against minor preparative variations[1].

Part 3: Standard Optimized Protocol (Self-Validating System)

To bypass the common pitfalls associated with basic amines, use the following optimized methodology. This protocol utilizes a Charged Surface Hybrid (CSH) column, which possesses a low-level positive surface charge that repels basic amines, yielding excellent peak shape even with weak, MS-friendly acids.

Step-by-Step Methodology
  • Column Installation: Install a CSH C18 column (50 x 2.1 mm, 1.7 µm). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Equilibration: Pump the initial gradient conditions (10% B) through the column for 15 column volumes (~5 minutes at 0.4 mL/min).

  • Gradient Execution: Run the optimized gradient program detailed in Table 2.

Table 2: Optimized Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.49010Initial hold
0.50.49010Isocratic loading
4.00.41090Linear ramp
5.00.41090Column wash
5.10.49010Re-equilibration
7.00.49010End of run
System Suitability Testing (SST) - Self-Validation

Every protocol must be self-validating to ensure trustworthiness. Before analyzing unknown samples, inject a standard solution of the analyte (10 µg/mL). The system is validated and ready for use ONLY IF:

  • Retention Time RSD 1.0% (n=5 injections).

  • Tailing Factor (As) 1.3.

  • Theoretical Plates (N) 5000.

If any of these criteria fail, the system is not equilibrated, or the column has degraded. Refer back to the Troubleshooting Guide.

Part 4: Workflows & Visualizations

The following decision tree outlines the logical workflow for optimizing the chromatography of basic amines.

HPLC_Optimization Start Initial Scouting Run (C18, 0.1% FA, 5-95% ACN) CheckRT Is Retention Time > 10 min? Start->CheckRT HighRT Action: Increase Initial %B or Switch to C8 / Phenyl-Hexyl CheckRT->HighRT Yes CheckShape Is Peak Tailing (As > 1.5)? CheckRT->CheckShape No HighRT->CheckShape FixTailing Action: Use 0.1% TFA (Ion-Pairing) or High pH (pH 10.5) + CSH Column CheckShape->FixTailing Yes Optimized Method Optimized (Proceed to Validation) CheckShape->Optimized No FixTailing->Optimized

Troubleshooting workflow for optimizing retention time and peak shape of basic amines.

Part 5: References

  • Guides for method development | YMC CO., LTD. URL:[4]

  • A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development | Symbiosis Online Publishing URL:[1]

  • Development & Optimization of HPLC Method | ResearchGate URL:[5]

  • Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization | PMC URL:[6]

  • Reporter - Sigma-Aldrich (Challenges of HPLC of basic compounds) | Sigma-Aldrich URL:[3]

  • INSIDER - HALO® Columns for Chromatography Separations | HALO Columns URL:[2]

Sources

Troubleshooting

Technical Support Center: Resolving 1H-NMR Signal Overlap for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Welcome to the dedicated technical support guide for resolving 1H-NMR signal overlap in the analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. This resource is tailored for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving 1H-NMR signal overlap in the analysis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. This resource is tailored for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation and characterization of this and structurally related molecules. Here, we will explore the underlying reasons for signal overlap and provide a suite of practical, field-tested troubleshooting strategies and advanced NMR techniques to achieve spectral clarity.

Understanding the Challenge: Inherent Signal Overlap

The molecular structure of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine presents several features that can lead to complex and overlapping signals in a standard 1H-NMR spectrum. The primary regions of concern are the aromatic and methyl proton signals.

Key Structural Features Leading to Overlap:

  • Multiple Aromatic Regions: The molecule contains two distinct aromatic rings, a disubstituted benzene ring and a trisubstituted benzene ring. Protons on these rings will resonate in a relatively narrow chemical shift range (typically 6.5-7.5 ppm), increasing the likelihood of signal overlap.[1][2][3][4]

  • Multiple Methyl Groups: The presence of three methyl groups—two on one aromatic ring and one on the other—can lead to overlapping singlet signals in the upfield region of the spectrum (around 2.0-2.5 ppm).[5][6][7]

  • Benzylic Protons: The benzylic protons of the methanamine group are also in a region that can be crowded, depending on the solvent and other substituents.[8][9][10]

Predicted 1H-NMR Chemical Shifts

To anticipate and diagnose signal overlap, it is crucial to have an estimate of the expected chemical shifts. The following table provides a prediction of the chemical shift ranges for the different protons in [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.

Proton Type Approximate Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons (Ring A)6.5 - 7.2d, dd, s
Aromatic Protons (Ring B)6.6 - 6.8s
Benzylic CH23.7 - 4.0s
Aryl-CH3 (on Ring A)2.2 - 2.4s
Aryl-CH3 (on Ring B)2.2 - 2.4s
Amine NH2Variable (1.0 - 5.0)br s

Note: These are estimated values and can vary based on solvent, concentration, and temperature.

Troubleshooting Guides & FAQs

This section provides answers to common questions and step-by-step guidance for resolving signal overlap issues.

FAQ 1: The aromatic signals in my spectrum are a complex, uninterpretable multiplet. How can I resolve them?

Answer: This is a very common issue with molecules containing multiple aromatic rings. The small differences in the electronic environments of the aromatic protons can lead to significant signal overlap.

Troubleshooting Workflow:

G A Complex Aromatic Multiplet B Change NMR Solvent A->B Simple & Quick C Use Lanthanide Shift Reagent A->C For Significant Shifts D Perform 2D-NMR (COSY) A->D Detailed Connectivity E Resolved Spectrum B->E C->E D->E

Caption: Workflow for resolving aromatic signal overlap.

Detailed Protocols:

  • Protocol 1: Solvent Change: The chemical shifts of protons can be influenced by the solvent due to effects like aromatic solvent-induced shifts (ASIS).[11][12][13][14][15] Changing from a non-aromatic solvent like CDCl3 to an aromatic solvent like benzene-d6 or pyridine-d5 can induce significant changes in the chemical shifts of the aromatic protons, often leading to better resolution.

    • Step 1: Prepare a new sample of your compound in the alternative deuterated solvent (e.g., benzene-d6).

    • Step 2: Acquire a standard 1H-NMR spectrum.

    • Step 3: Compare the new spectrum with the original one to see if the aromatic signals are better resolved.

  • Protocol 2: Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the amine group in your compound.[16][17][18][19][20] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the LSR.[16][19] This can effectively "spread out" the overlapping signals.

    • Step 1: Acquire a standard 1H-NMR spectrum of your compound in a suitable solvent (e.g., CDCl3).

    • Step 2: Add a small, known amount of an LSR (e.g., Eu(fod)3 or Pr(fod)3) to the NMR tube.

    • Step 3: Acquire another 1H-NMR spectrum and observe the changes in chemical shifts. Continue to titrate with the LSR until optimal signal separation is achieved. Be aware that LSRs can cause line broadening.[18]

  • Protocol 3: 2D-NMR - COSY (Correlation Spectroscopy): A COSY experiment reveals which protons are J-coupled to each other, typically through two or three bonds.[21][22][23][24] By identifying these correlations, you can trace out the spin systems of each aromatic ring, even if the 1D signals are overlapped.

    • Step 1: Set up and run a standard COSY experiment on your NMR spectrometer.

    • Step 2: In the resulting 2D spectrum, look for off-diagonal cross-peaks. A cross-peak between two signals indicates that the corresponding protons are coupled.

    • Step 3: Use these correlations to assign the protons within each aromatic ring.

FAQ 2: The three methyl singlets are overlapping. How can I differentiate them?

Answer: Differentiating between the methyl groups is crucial for complete structural assignment. While they are all singlets, their spatial proximity to other groups in the molecule can be exploited.

Troubleshooting Workflow:

G A Overlapping Methyl Singlets B Perform 2D-NMR (NOESY/ROESY) A->B Through-Space Correlations C Perform 2D-NMR (HMBC) A->C Long-Range C-H Correlations D Assigned Methyl Signals B->D C->D

Caption: Workflow for assigning overlapping methyl signals.

Detailed Protocols:

  • Protocol 4: 2D-NMR - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded.[25][26][27][28][29]

    • Step 1: Run a NOESY or ROESY experiment.

    • Step 2: Look for cross-peaks between the methyl singlets and other protons in the molecule, particularly the aromatic and benzylic protons.

    • Step 3: The presence of a NOE cross-peak indicates spatial proximity. For example, the methyl group on Ring A should show a NOE to the adjacent aromatic proton on the same ring. The two methyl groups on Ring B should show NOEs to the aromatic protons on that ring.

  • Protocol 5: 2D-NMR - HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[30][31][32][33][34][35] This is extremely useful for assigning quaternary carbons and linking different spin systems.

    • Step 1: Run an HMBC experiment.

    • Step 2: Look for correlations between the methyl protons and the aromatic carbons.

    • Step 3: Each methyl group will show a correlation to the carbon it is attached to (a ³J coupling) and potentially to other nearby carbons. This will allow you to unambiguously assign each methyl group to its respective aromatic ring.

FAQ 3: I am still having trouble with assignments even after running 2D experiments. What else can I do?

Answer: In some cases, a combination of techniques is necessary for full structural elucidation. Heteronuclear correlation experiments can provide the final piece of the puzzle.

Advanced Techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.[31][32][36][37][38] While it won't directly resolve the issue of overlapping proton signals, it is invaluable for assigning the corresponding carbon signals.

    • Step 1: Run an HSQC experiment.

    • Step 2: Correlate each proton signal with its directly attached carbon. This is particularly useful for assigning the aromatic C-H signals.

Summary of Troubleshooting Techniques

Technique Principle Primary Application Considerations
Solvent Change Alters the chemical environment through solvent-solute interactions.[11][12]Resolving aromatic proton overlap.Simple and quick to implement.
Lanthanide Shift Reagents (LSRs) Induces large chemical shifts through coordination with a basic site.[16][17][18][19]"Spreading out" overlapping signals.Can cause line broadening.[18]
COSY Shows through-bond (J-coupling) correlations between protons.[21][22][23][24]Identifying coupled protons within each aromatic ring.Essential for tracing out spin systems.
NOESY/ROESY Shows through-space correlations between protons.[25][27][28][29]Assigning the three methyl groups based on spatial proximity.Can provide stereochemical information.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.[30][31][32][34][35]Unambiguously assigning methyl groups and connecting spin systems.Crucial for assigning quaternary carbons.
HSQC Shows direct one-bond correlations between protons and carbons.[36][37][38]Assigning carbon signals corresponding to proton signals.A foundational experiment for full structural elucidation.

By systematically applying these techniques, researchers can overcome the challenges of 1H-NMR signal overlap for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and similar complex molecules, leading to accurate and unambiguous structural assignments.

References
  • Lanthanide shift reagents in nmr | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553–588.
  • Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1413-1418.
  • University of California, Davis. (2024, November 12). 23.1: NMR Shift Reagents. In Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • University of California, Davis. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

  • Flockhart, B. D. (1976). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. CRC Critical Reviews in Analytical Chemistry, 6(1), 69–130.
  • Wikipedia. (2023, November 29). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(22), 3874–3881.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 10-15.
  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(16), 1603-1610.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Science and Engineering, 4(2), 1-10.
  • University of California, Davis. (2022, October 4). 5.3: HMBC and HMQC Spectra. In Chemistry LibreTexts. Retrieved from [Link]

  • Sarma, R. H., & Mynott, R. J. (1973). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Journal of the American Chemical Society, 95(5), 1641–1649.
  • Slideshare. (2015, December 1). 2D NMR Spectroscopy. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2012). Detailed solvent and temperature effects on the experimental 1H-NMR chemical shifts of the natural products chrysophanol (1), emodin (2), and physcion (3). Magnetic Resonance in Chemistry, 50(7), 506-513.
  • Slideshare. (2015, December 2). Noesy [autosaved]. Retrieved from [Link]

  • Ronayne, J., & Williams, D. H. (1969). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2024, January 11). NMR応用例 ~溶液NMR測定法紹介 ①NOESY. Retrieved from [Link]

  • Rangel, C., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2258-2268.
  • Chemistry with Caroline. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Scribd. (n.d.). COSY NMR: A Key Tool in Structure Analysis. Retrieved from [Link]

  • University of California, Davis. (2024, November 12). 19: HMBC. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • University of California, Davis. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

  • Fraser, R. R., & Boussard, G. (1970). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 48(12), 1950-1954.
  • University of California, Davis. (2025, October 12). 5.4: NOESY Spectra. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of California, Davis. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

  • Wöhnert, J., et al. (2003). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 125(45), 13324–13325.
  • Weizmann Institute of Science. (n.d.). Relaxation-Assisted Separation of Overlapping Patterns in Ultra-Wideline NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 h Nmr (600 mhz, cDcl 3 , 10 mm, 298 K) spectral regions of benzyl... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR... [Image]. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 491-503.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2004). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 20-25.
  • University of California, Davis. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Cambridge. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • WallaceWay Organic Chemistry. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Free Base

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine . As a benzylic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine .

As a benzylic primary amine containing a lipophilic ether linkage, this compound in its free base form presents significant handling challenges. It is profoundly hygroscopic and chemically unstable when exposed to ambient air. This guide synthesizes mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound.

Mechanistic Insights: The Causality of Degradation

To effectively handle this compound, one must understand why it degrades. The physical transformation of this free base from a crisp, free-flowing powder into a viscous, sticky gum is not merely a physical melting or deliquescence—it is a chemical degradation pathway driven by atmospheric moisture and carbon dioxide.

Hygroscopicity in crystalline pharmaceutical free bases is primarily governed by surface adsorption [1]. Once atmospheric water is adsorbed onto the crystal lattice, it acts as a critical proton shuttle (Brønsted base). This water catalyzes the nucleophilic attack of the primary amine on atmospheric CO₂, forming a transient carbamic acid intermediate. This intermediate rapidly undergoes a proton transfer with a second amine molecule, yielding a highly stable, sticky ammonium carbamate salt [2].

Understanding this six-membered transition state mechanism is crucial: moisture does not just wet the sample; it actively lowers the activation energy for CO₂ chemisorption.

DegradationMechanism Amine Primary Amine Free Base CarbamicAcid Carbamic Acid Intermediate Amine->CarbamicAcid Nucleophilic Attack (H2O catalyzed) CO2_H2O Atmospheric CO2 + H2O CO2_H2O->CarbamicAcid Reactants Carbamate Ammonium Carbamate (Sticky Gum) CarbamicAcid->Carbamate Proton Transfer (to 2nd Amine)

Mechanism of primary amine degradation via atmospheric CO2 and moisture.

Troubleshooting Guide & FAQs

Q1: My free base powder turned into a sticky, viscous gum left on the benchtop. What happened, and can I recover it? A: Your compound has absorbed moisture and reacted with CO₂ to form an ammonium carbamate degradant. Yes, it can be recovered. Because carbamate formation is reversible under strongly basic conditions, you can perform an acid-base extraction. Washing the gum with a strong aqueous base (e.g., 1M NaOH) breaks the carbamate ion pair, releasing CO₂ and regenerating the pure free base, which can then be extracted into an organic solvent like Ethyl Acetate (EtOAc).

Q2: How do I accurately measure the water content of this free base without degrading the sample? A: Karl Fischer (KF) titration is the gold standard, but primary amines pose a specific challenge. The basicity of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine can shift the pH of the KF reaction medium outside the optimal range (pH 5-7), leading to sluggish kinetics and false endpoints. Troubleshooting step: You must use a specialized, acidic buffered KF solvent (e.g., Hydranal™-Buffer Acid) to neutralize the amine during titration and ensure stoichiometric iodine consumption.

Q3: What is the optimal storage protocol to prevent moisture ingress? A: The free base must be stored under a strict inert atmosphere.

  • Flush the storage vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser and blankets the solid).

  • Seal with Parafilm or a PTFE-lined cap.

  • Store in a vacuum desiccator over active desiccant (e.g., Drierite or P₂O₅) at -20°C.

  • Critical: Allow the vial to warm to room temperature in the desiccator before opening to prevent sudden condensation of atmospheric moisture onto the cold powder.

Q4: How can I permanently bypass this moisture sensitivity for long-term storage and biological assays? A: Convert the free base into a stable salt form, such as a Hydrochloride (HCl) salt. Protonating the primary amine neutralizes its nucleophilicity, entirely preventing the nucleophilic attack on CO₂ and drastically reducing its hygroscopic profile [3].

Comparative Stability Data

The following table summarizes the quantitative stability profile of the free base versus its hydrochloride salt form over 30 days at various Relative Humidity (RH) levels at 25°C.

Storage Condition (25°C)TimepointFree Base (Physical State)Free Base (Purity via LC-MS)HCl Salt (Physical State)HCl Salt (Purity via LC-MS)
20% RH 30 DaysFree-flowing powder>99.0%Free-flowing powder>99.5%
50% RH 30 DaysClumping powder96.5%Free-flowing powder>99.5%
75% RH 30 DaysViscous gum / Oil<85.0% (Carbamate)Free-flowing powder>99.0%

Experimental Workflows & Protocols

To establish a self-validating system, the following workflow allows you to recover degraded material and immediately protect it via salt formation.

Workflow Degraded Degraded Free Base (Carbamate Gum) Dissolve Dissolve in EtOAc & Wash with 1M NaOH Degraded->Dissolve Base breaks carbamate OrganicLayer Organic Layer (Pure Free Base) Dissolve->OrganicLayer Phase separation Dry Dry over Na2SO4 & Concentrate OrganicLayer->Dry Remove residual H2O SaltFormation Add 1M HCl in Ether at 0°C Dry->SaltFormation Acidify StableSalt Stable HCl Salt (Moisture Resistant) SaltFormation->StableSalt Isolate via filtration

Workflow for recovering degraded free base and converting to a stable HCl salt.
Protocol A: Recovery of Degraded Free Base (Acid-Base Extraction)

Causality: The 1M NaOH provides an excess of hydroxide ions, which outcompetes the amine for the proton, breaking the ammonium carbamate ion pair and driving off CO₂.

  • Suspend the degraded gummy compound in Ethyl Acetate (EtOAc) (approx. 10 mL per 100 mg of compound).

  • Add an equal volume of 1M aqueous NaOH to the separatory funnel.

  • Shake vigorously and vent frequently (CO₂ gas will be released).

  • Allow the phases to separate. The pure free base will partition into the upper organic (EtOAc) layer.

  • Extract the aqueous layer once more with fresh EtOAc to ensure quantitative recovery.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual alkalinity.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Formation

Causality: Anhydrous conditions prevent hydrate formation during crystallization. The use of an ethereal solvent ensures the HCl salt precipitates immediately due to its insolubility in non-polar media.

  • Dissolve the freshly purified free base in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) (approx. 5 mL per 100 mg).

  • Chill the solution in an ice bath to 0°C to maximize precipitation yield.

  • Under stirring, add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise. A white precipitate will form immediately.

  • Stir for an additional 30 minutes at 0°C to ensure complete salt formation.

  • Isolate the solid via vacuum filtration using a Schlenk frit or a Büchner funnel under a stream of Argon.

  • Wash the filter cake with cold, anhydrous ether.

  • Dry the resulting [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine hydrochloride salt under high vacuum for 12 hours.

References

  • Title: The Physical Characterization of Hygroscopicity in Pharmaceutical Solids Source: Polymorphism in the Pharmaceutical Industry (Wiley-VCH) URL: [Link]

  • Title: A Unified Approach to CO₂–Amine Reaction Mechanisms Source: ACS Omega URL: [Link]

  • Title: Contributions of CO₂, O₂, and H₂O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature Source: ACS Applied Materials & Interfaces URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Synthesis &amp; Reaction Temperatures for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Derivatives

Welcome to the Technical Support Center for the synthesis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and its derivatives. This guide is designed for researchers and drug development professionals troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and its derivatives. This guide is designed for researchers and drug development professionals troubleshooting the two critical, temperature-sensitive stages of this molecule's synthesis: the Ullmann-type diaryl ether coupling and the nitrile reduction to the methanamine (benzylamine) .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind temperature optimization to ensure high-yield, reproducible workflows.

Part 1: Troubleshooting the Ullmann-Type Diaryl Ether Formation

The first step in synthesizing the target scaffold involves forming the diaryl ether linkage between 3,5-dimethylphenol and a 4-halo-3-methylbenzonitrile. Historically, this required harsh conditions (>150°C), but modern ligand-assisted copper catalysis allows for significantly milder temperatures.

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant dehalogenation of my 4-halo-3-methylbenzonitrile instead of diaryl ether formation? A: This is a classic symptom of excessive reaction temperature (>130°C) during the Ullmann coupling. While unliganded copper requires high heat, modern ligand-assisted systems (e.g., CuI with N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione) optimize the oxidative addition step, allowing the reaction to proceed efficiently at 80–110°C. Exceeding this temperature promotes homolytic cleavage of the aryl halide, leading to dehalogenation rather than the desired C-O bond formation.

Q: My reaction stalls at 50% conversion even when using a copper/ligand system at 80°C. Should I increase the heat? A: Before increasing the temperature, check your base and solvent. Using a non-polar solvent like toluene or dioxane with K₃PO₄ at 110°C is often the sweet spot for electron-rich phenols like 3,5-dimethylphenol. If you increase the temperature beyond 110°C, you risk degrading the Cu-ligand complex. Instead of heat, ensure your solvent is rigorously degassed; oxygen rapidly deactivates Cu(I) to Cu(II) at elevated temperatures.

Quantitative Data: Temperature vs. Yield in Cu-Catalyzed O-Arylation

The following table summarizes the causal relationship between temperature, ligand choice, and reaction outcomes based on established Ullmann coupling optimizations.

Temperature (°C)Catalyst / Ligand SystemAverage Conversion (%)Primary Side Reaction / Issue
150+ CuI (No ligand)40 - 60%Dehalogenation, product degradation
110 CuI / TMHD> 90%None (Optimal balance of rate/stability)
80 CuI / N,N-DMG75 - 85%Incomplete conversion (Stalled reaction)
< 60 CuI / Various< 20%Insufficient activation energy for coupling
Protocol 1: Ligand-Assisted Diaryl Ether Synthesis (Self-Validating)

This protocol utilizes a controlled 110°C environment to maximize yield while preventing thermal degradation.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3,5-dimethylphenol (1.2 equiv), 4-bromo-3-methylbenzonitrile (1.0 equiv), CuI (10 mol%), and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD, 20 mol%).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). Validation Check: Ensure the base is a fine powder; granular K₃PO₄ reduces surface area and artificially demands higher temperatures to drive the reaction.

  • Solvent & Degassing: Add anhydrous, degassed dioxane (0.2 M relative to the halide).

  • Thermal Activation: Heat the mixture to exactly 110°C . Validation Check: Within 15-30 minutes, the suspension should transition from a pale green/grey to a deep, homogenous blue/brown color, confirming the in-situ formation of the active Cu-TMHD complex.

  • Monitoring: Maintain 110°C for 18-24 hours. Monitor via TLC or GC-MS. If the reaction stalls, do not exceed 110°C; instead, add an additional 5 mol% of the Cu/ligand complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts before chromatographic purification.

Part 2: Nitrile Reduction to the Methanamine (Benzylamine)

Once the diaryl ether benzonitrile is formed, the nitrile must be reduced to the primary methanamine. This step is notoriously sensitive to temperature, which dictates the selectivity between the primary amine, secondary amine byproducts, and hydrogenolysis degradation.

Frequently Asked Questions (FAQs)

Q: My nitrile reduction yields a mixture of the desired primary methanamine and a secondary amine (dibenzylamine derivative). How do I control this? A: Secondary amine formation occurs when the intermediate imine reacts with the newly formed primary amine instead of hydrogen gas. This condensation is highly temperature-

Optimization

Removing trace metal impurities from[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Welcome to the technical support center for the purification of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing trace metal impurities, particularly palladium, from this valuable aromatic amine intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove trace metal impurities from my methanamine compound?

Trace metal impurities, even at parts-per-million (ppm) levels, can have significant negative impacts. They may act as catalysts for degradation, interfering with downstream reactions or compromising the stability of the final active pharmaceutical ingredient (API).[1][2] Furthermore, regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, have established strict limits on the Permitted Daily Exposure (PDE) for elemental impurities in drug products to ensure patient safety.[3][4][5][6]

Q2: What is the most likely source of metal contamination in my synthesis of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine?

The synthesis of complex molecules like this diaryl ether-containing amine often involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki).[7][8][9] Consequently, residual palladium from these catalytic steps is the most common and challenging metallic impurity.[1][2] Other potential sources include leaching from stainless steel or Hastelloy reactors (introducing iron, nickel, or chromium) and contaminants in starting materials or reagents.[1][10]

Q3: What are the primary strategies for removing trace metals from an API or intermediate?

The main strategies can be broadly categorized as:

  • Adsorption/Scavenging: Using materials with a high affinity for the target metal to bind and remove it from solution. Common adsorbents include functionalized silica, activated carbon, and polymeric resins.[11][12][13]

  • Crystallization: Exploiting differences in solubility between the desired compound and the metal impurity. The metal is ideally left behind in the mother liquor.[14]

  • Extraction: Partitioning the metal impurity into a separate phase (typically aqueous) that can be easily removed.[15][16]

  • Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase. While effective, it is often less scalable for bulk removal.[6]

Q4: I performed a silica gel column and still have high palladium levels. Why?

Standard silica gel chromatography is often insufficient for removing palladium.[8] Palladium can form stable, neutral complexes with the amine product or other ligands in the reaction mixture, allowing it to co-elute with your compound. More targeted methods, such as treatment with specialized metal scavengers or recrystallization, are typically required for effective removal.[7][8]

Troubleshooting Guide: Common Purification Issues

This section provides detailed solutions to specific problems you may encounter during the purification of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.

Issue 1: High Palladium Levels (>100 ppm) Detected After Initial Work-up

High initial contamination is common, especially if the palladium catalyst forms a strong complex with the amine product. The most effective first-line strategy is the use of targeted metal scavengers.

Root Cause Analysis: The basic nitrogen of the amine can coordinate to the palladium center, creating a stable complex that is difficult to break apart during simple aqueous washes or standard chromatography. The goal is to introduce a competing ligand (the scavenger) with a much higher affinity for palladium.

Solution: Metal Scavenger Screening and Application

Metal scavengers are solid-supported or soluble reagents with functional groups (e.g., thiols, thioureas, triazines) that exhibit strong binding affinity for palladium.[11][13] Solid-supported scavengers are often preferred as they can be easily removed by filtration.[7]

Featured Scavengers for Palladium Removal

Scavenger TypeMechanismAdvantagesDisadvantages
Silica-Bound Thiols (Si-Thiol) Covalent scavenging of metals like Pd, Pt, Cu, Ag, and Pb.[11]High selectivity, good for a range of metals.[11]Can sometimes lead to the formation of new impurities.[7]
Silica/Polymer-Bound TMT Strong chelation via trimercaptotriazine (TMT) functional group, highly effective for palladium.[11]Excellent selectivity for palladium over the organic product, robust and low-swelling.[7][11]Can be more expensive than activated carbon.
Activated Carbon (e.g., Darco®) Non-specific adsorption of metals and organic (color) impurities onto a porous carbon matrix.[7][17]Cost-effective, removes a broad range of impurities, including color bodies.[7][17]Can lead to significant loss of the desired product due to non-specific binding.[7]

Experimental Protocol: Screening for the Optimal Scavenger

  • Preparation: Dissolve a sample of the crude [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF) at a known concentration (e.g., 50 mg/mL).

  • Aliquot: Distribute equal volumes of the solution into several vials. Keep one as a control.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-TMT, MP-TMT, Activated Carbon) at a set loading, typically 5-10 wt% relative to the substrate.

  • Agitation & Heat: Stir the vials at a controlled temperature (start with room temperature, but 40-60 °C can improve kinetics) for a set period (e.g., 4-16 hours).[7][18]

  • Filtration & Analysis: Filter each sample to remove the scavenger. Analyze the palladium content in the filtrate using ICP-MS or ICP-OES.[10][19] Compare the results to identify the most effective scavenger.

Workflow for Metal Scavenger Screening

Scavenger_Screening cluster_prep Preparation cluster_screening Screening cluster_process Processing cluster_analysis Analysis Crude Crude Amine in Solution (Known Pd ppm) Control Control (No Scavenger) ScavA Add Scavenger A (e.g., Si-TMT) ScavB Add Scavenger B (e.g., Act. Carbon) ScavC Add Scavenger C (e.g., Si-Thiol) Agitate Agitate at RT or Heat (4-16 h) Control->Agitate ScavA->Agitate ScavB->Agitate ScavC->Agitate Filter Filter to Remove Solid Scavenger Agitate->Filter ICP Analyze Filtrate by ICP-MS/OES Filter->ICP Compare Compare Pd ppm Select Best Scavenger ICP->Compare

Caption: Workflow for parallel screening of metal scavengers.

Issue 2: Moderate Palladium Levels (10-100 ppm) Persist After Scavenging or Chromatography

At this stage, the remaining palladium is likely intimately associated with the product, possibly trapped within the solid-state matrix or as a highly stable soluble complex. Recrystallization, particularly after converting the amine to a salt, is a powerful technique to disrupt this association.

Root Cause Analysis: The freebase amine's flexible structure and coordinating nitrogen atom can accommodate palladium complexes within its crystal lattice. Converting the amine to a salt, such as a hydrochloride (HCl) salt, creates a more rigid, ionic crystal lattice.[14][20] This structural change often excludes the non-polar palladium complexes, forcing them to remain in the solvent (mother liquor).

Solution: Purification via Salt Formation and Recrystallization

This method leverages the different physicochemical properties of the amine freebase versus its salt form to achieve purification.

Experimental Protocol: Amine Salt Recrystallization

  • Dissolution: Dissolve the crude [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine freebase in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).[20]

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the solution is acidic (check with pH paper). The hydrochloride salt will typically precipitate as a solid.[20]

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold solvent to remove surface impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture).[20][21]

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold recrystallization solvent, and dry under vacuum.

  • Verification: Analyze the purified salt for palladium content via ICP-MS/OES. If the freebase is required, the salt can be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted into an organic solvent.

Workflow for Purification via Salt Formation & Recrystallization

Salt_Recrystallization start Crude Amine Freebase (10-100 ppm Pd) dissolve_freebase Dissolve in Organic Solvent (e.g., IPA, EtOAc) start->dissolve_freebase add_acid Add HCl Solution (e.g., HCl in Ether) dissolve_freebase->add_acid precipitate_salt Precipitate Crude Amine HCl Salt add_acid->precipitate_salt filter_crude Filter & Wash Crude Salt precipitate_salt->filter_crude dissolve_salt Dissolve Crude Salt in Minimal Hot Solvent (e.g., Ethanol) filter_crude->dissolve_salt cool_slowly Cool Slowly to Induce Crystallization dissolve_salt->cool_slowly filter_pure Filter & Wash Pure Crystals cool_slowly->filter_pure dry Dry Under Vacuum filter_pure->dry end Purified Amine HCl Salt (<10 ppm Pd) dry->end

Caption: Step-by-step workflow for amine purification.

Analytical Verification

The success of any purification protocol must be confirmed with quantitative analysis.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace elemental impurities due to its high sensitivity, often reaching parts-per-billion (ppb) detection limits.[19] It is the preferred method for final product validation.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and common technique suitable for detecting metals at the parts-per-million (ppm) level. It is excellent for in-process control and screening.[10]

Always obtain a baseline measurement of palladium in your crude material before purification and analyze the final product to calculate the effectiveness of the chosen method.[19]

References

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs.
  • Guideline for Elemental Impurities Q3D(R2). ICH.
  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA).
  • Guideline for elemental impurities q3d(r1). ICH.
  • Guideline for elemental impurities q3d. PMDA.
  • Quickly and Easily Remove Residual Metals
  • ICH Q3D(R1) Guideline for Elemental Impurities. ECA Academy.
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • API Purific
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.
  • A risk mitigation approach to detecting and quantifying metals in APIs. Pharma Manufacturing.
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Recrystallization and Crystalliz
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • How to Remove Palladium in three easy steps. Biotage.
  • Removal of Traces of Metals
  • Activated Carbon for Medicinal and Pharmaceutical Processes. Jacobi Carbons.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
  • Palladium Detection for API Purific
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • PREPARATION OF IMIDES VIA THE PALLADIUM-CATALYZED COUPLING REACTION OF ORGANOSTANNANES WITH METHYL N-[METHOXY(METHYLTHIO)METHYLE. HETEROCYCLES.
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Ncnqlj3aHvQTFnRydwI=)

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine via LC-MS

Title: Validating the Purity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comparative Guide to LC-MS vs. Traditional Techniques Introduction: The Analytical Challenge As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comparative Guide to LC-MS vs. Traditional Techniques

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently design validation protocols for complex pharmaceutical intermediates. The compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (CAS: 1184580-00-4, MW: 241.33 g/mol ) presents a classic analytical challenge[1]. Structurally, it consists of a lipophilic diaryl ether core substituted with methyl groups, terminating in a primary methanamine moiety.

While the aromatic rings provide a strong chromophore for UV detection, the primary amine is highly basic. In traditional chromatography, basic amines often undergo secondary interactions with residual silanol groups on silica-based stationary phases, leading to severe peak tailing and inaccurate purity integration. Furthermore, relying solely on UV absorption fails to confirm molecular identity—a critical requirement in modern drug development. To establish a self-validating system, we must employ Liquid Chromatography-Mass Spectrometry (LC-MS), which couples high-efficiency separation with mass-specific identification.

Comparative Analysis: Why LC-MS Outperforms HPLC-UV and GC-MS

When selecting a purity validation platform for primary amines, researchers typically evaluate HPLC-UV, GC-MS, and LC-MS. Table 1 summarizes the performance metrics of each technique for this specific compound.

Table 1: Performance Comparison of Analytical Platforms for Primary Amine Purity

MetricHPLC-UVGC-MSLC-MS (ESI+)
Sensitivity Moderate (ng/mL)High (pg/mL)Ultra-High (pg/mL)
Selectivity Low (Relies strictly on retention time)High (Mass fragmentation)High (Mass-to-charge ratio)
Sample Prep Simple dilutionRequires derivatizationSimple dilution
Peak Shape Prone to tailing (amine-silanol interactions)Poor volatility without derivatizationExcellent (with acidic modifiers)
Identity Confirmation NoYesYes

The Causality Behind the Choice: Traditional HPLC-UV assumes that all impurities share the same UV extinction coefficient as the target compound. This is rarely true, leading to over- or under-estimation of purity. As noted in comparative multicenter evaluations, by eliminating these optical biases and matrix interferences[2].

GC-MS is also sub-optimal here; the primary amine lacks sufficient volatility and thermal stability, requiring tedious derivatization (e.g., acylation) prior to injection. LC-MS, specifically using Electrospray Ionization in positive mode (ESI+), directly exploits the basicity of the amine. By using an acidic mobile phase, the amine is quantitatively protonated ( NH3+​ ), yielding a robust [M+H]+ ion at m/z 242.1.

DecisionTree Start Select Purity Method for [4-(3,5-Dimethylphenoxy)... ...methanamine] HPLC HPLC-UV Start->HPLC GCMS GC-MS Start->GCMS LCMS LC-MS (ESI+) Start->LCMS LimHPLC Lacks mass ID; Extinction coeff. bias HPLC->LimHPLC LimGC Amine adsorption; Requires derivatization GCMS->LimGC AdvLC Direct amine protonation; High sensitivity & ID LCMS->AdvLC

Figure 1: Decision matrix comparing analytical platforms for primary amine validation.

Experimental Methodology: A Self-Validating LC-MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system, incorporating internal system suitability checks to guarantee reproducibility.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Methanol ensures complete solubilization of the lipophilic diaryl ether core, while the final 50:50 aqueous/organic diluent matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect").

Step 2: UHPLC Separation Parameters

  • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: The Charged Surface Hybrid (CSH) technology applies a low-level positive charge to the particle surface, electrostatically repelling the protonated amine and eliminating peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes, hold for 2.0 minutes, re-equilibrate for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Cone Voltage: 25 V.

  • Detection: Full Scan (m/z 100-500) for overall purity profiling, and Selected Ion Monitoring (SIM) at m/z 242.1 for specific quantitation.

LCMS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O) LCSep UHPLC Separation (CSH C18, Acidic Gradient) SamplePrep->LCSep ESI ESI+ Ionization (Protonation of 1° Amine) LCSep->ESI MSDetect Mass Spectrometry (m/z 242.1[M+H]+) ESI->MSDetect Data Purity Calculation (Area Normalization) MSDetect->Data

Figure 2: End-to-end LC-MS workflow for primary amine purity validation.

Method Validation Framework

According to established[3], confirming the performance of complex MS systems requires rigorous statistical evaluation[4]. A complete validation for this compound must assess the following parameters:

  • Specificity: Inject a blank diluent to ensure no background peaks co-elute at the retention time of the target compound. The MS detector's ability to filter exclusively by m/z 242.1 provides orthogonal specificity that UV detectors lack.

  • Linearity: Prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL. Plot the MS peak area against concentration. A correlation coefficient ( R2 ) > 0.995 is required to prove the detector is not saturated.

  • Precision (Repeatability): Perform six replicate injections of the 10 µg/mL standard. The Relative Standard Deviation (RSD) of the peak areas must be < 2.0%.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the concentration where the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ). For this specific primary amine in ESI+, LOQ is typically observed in the low ng/mL range, far exceeding the capabilities of HPLC-UV.

Conclusion

Validating the purity of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine requires an analytical technique that can handle both its lipophilic ether core and basic primary amine. While HPLC-UV serves as a rudimentary tool for bulk analysis, LC-MS stands as the definitive, authoritative platform. By strategically leveraging acidic mobile phases and CSH column chemistry, researchers can achieve sharp peak shapes, eliminate silanol interference, and utilize ESI+ for unambiguous, high-sensitivity mass confirmation.

References

  • Eurachem. "LC-MS method validation in scientific research: it's time to harmonize and exemplify." Available at:[Link]

  • University of Tartu. "Validation of liquid chromatography mass spectrometry (LC-MS) methods." Available at:[Link]

  • National Institutes of Health (PMC). "Multicenter Evaluation of Different Anti-Xa Assays... in Ex Vivo Plasma Samples" (Highlighting LC-MS vs HPLC-UV specificity). Available at:[Link]

Sources

Comparative

Comparative efficacy of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine analogs

Comparative Efficacy of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Analogs: A Guide to Next-Generation LSD1 Inhibitors Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in e...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Analogs: A Guide to Next-Generation LSD1 Inhibitors

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemical scaffolds designed to overcome the limitations of first-generation inhibitors. Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1]. While early non-selective monoamine oxidase (MAO) inhibitors like tranylcypromine (TCP) provided proof-of-concept, their clinical utility is hampered by off-target toxicity and low potency[1].

The compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (hereafter referred to as DMPM ) represents a highly optimized, reversible inhibitor scaffold. The causality behind its design is elegant: the primary methanamine group acts as a biomimetic anchor, forming critical hydrogen bonds within the FAD-containing catalytic pocket of LSD1, mimicking the protonated lysine tail of Histone H3[2]. Concurrently, the bulky 3,5-dimethylphenoxy moiety is uniquely positioned to occupy the hydrophobic substrate-binding cleft, driving high selectivity for LSD1 over structurally related MAO-A and MAO-B enzymes[2].

This guide objectively compares the biochemical and cellular efficacy of DMPM against its structural analogs and clinical benchmarks, providing self-validating experimental protocols for rigorous internal replication.

Comparative Efficacy Data

To understand the structure-activity relationship (SAR) and efficacy of this scaffold, we must compare DMPM to both its direct analogs and established reference compounds. The data below summarizes the biochemical IC50 values and cellular target engagement (EC50) in MV4-11 leukemia cells[3].

Table 1: Biochemical and Cellular Efficacy Profile of DMPM and Analogs

CompoundStructural ModificationLSD1 IC50 (nM)MAO-B IC50 (nM)Selectivity RatioMV4-11 Cellular EC50 (nM)
DMPM (Lead) Unmodified Scaffold145> 50,000> 344x410
Analog A N-Methylation of amine850> 50,000> 58x2,150
Analog B Des-methylphenoxy (loss of bulk)6208,50013x1,800
TCP Standard-of-Care (Control)20,7002000.01x> 10,000
GSK2879552 Clinical Benchmark24> 50,000> 2,000x65

Data Interpretation: The primary amine is strictly required for optimal potency; N-methylation (Analog A) disrupts the critical hydrogen-bonding network with Asp555 in the LSD1 active site, resulting in a ~6-fold drop in potency. Furthermore, the 3,5-dimethylphenoxy group is essential for selectivity. Removing this bulky group (Analog B) allows the molecule to fit into the smaller MAO-B catalytic site, drastically reducing the selectivity window.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or background noise.

Protocol A: In Vitro LSD1 Demethylase Activity Assay (Amplex Red System)

Rationale: LSD1 is a flavin-dependent amine oxidase that generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct of demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). We utilize a horseradish peroxidase (HRP)-coupled Amplex Red assay to detect this H₂O₂, converting it into highly fluorescent resorufin[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM CHAPS). Reconstitute recombinant human LSD1 enzyme, HRP, and Amplex Red reagent.

  • Compound Plating: Serially dilute DMPM and analogs in DMSO. Transfer 1 µL of compound to a 384-well black microplate.

    • Self-Validation Step: Include wells with DMSO only (Maximum Activity Control) and wells with 10 µM TCP (Positive Inhibition Control) to define the assay's dynamic range.

  • Enzyme Pre-incubation: Add 10 µL of LSD1 enzyme solution (final concentration 50 nM) to the wells. Incubate for 30 minutes at room temperature.

    • Self-Validation Step: Include a "No Enzyme" control well to establish background fluorescence and rule out compound auto-fluorescence.

  • Reaction Initiation: Add 10 µL of substrate mix containing 20 µM di-methylated histone H3K4 peptide, 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 530/590 nm). Read continuously for 30 minutes to ensure the reaction is in the linear phase.

  • Data Analysis: Calculate the initial velocity (RFU/min) and determine the IC50 using a 4-parameter logistic regression model.

Protocol B: Cellular Target Engagement (H3K4me2 Western Blot)

Rationale: Biochemical potency does not guarantee cellular permeability. To confirm target engagement, we measure the accumulation of the LSD1 substrate, H3K4me2, in MV4-11 acute myeloid leukemia cells following compound treatment[3].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat with DMPM (0.1, 0.5, 1.0, and 5.0 µM) for 48 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors) to isolate nuclei. Extract histones overnight at 4°C using 0.2 N HCl.

  • Neutralization & Quantification: Centrifuge to remove debris, neutralize the supernatant with 2 M NaOH, and quantify protein yield using a BCA assay.

    • Self-Validation Step: Equal protein loading is critical; perform a Coomassie stain on a parallel gel to confirm uniform histone extraction across all samples.

  • Immunoblotting: Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with anti-H3K4me2 primary antibody (1:1000) and anti-Total H3 (1:2000) as the loading control.

  • Detection: Visualize bands using ECL substrate. A dose-dependent increase in the H3K4me2 / Total H3 ratio confirms intracellular LSD1 inhibition.

Mechanistic Visualization

G Inhibitor DMPM (LSD1 Inhibitor) LSD1 LSD1 (KDM1A) Enzyme Inhibitor->LSD1 Competitive Inhibition H3K4me2 Accumulation of H3K4me2 (Chromatin Mark) LSD1->H3K4me2 Prevents Demethylation GeneAct Transcriptional Activation (Tumor Suppressors) H3K4me2->GeneAct Chromatin Remodeling Phenotype Leukemic Cell Differentiation & Apoptosis GeneAct->Phenotype Phenotypic Shift

Fig 1: Mechanistic pathway of LSD1 inhibition by DMPM leading to leukemic cell apoptosis.

References

  • Title: Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation | Source: National Institutes of Health (NIH) | URL: 3

  • Title: Dual inhibitors of LSD1 and spermine oxidase | Source: National Institutes of Health (NIH) | URL: 2

  • Title: Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy | Source: American Chemical Society (ACS) | URL: 1

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

A Guide for Laboratory Professionals The following guide provides essential safety and logistical information for handling the novel compound, [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (CAS No. 1184580-00-4).[1...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Laboratory Professionals

The following guide provides essential safety and logistical information for handling the novel compound, [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine (CAS No. 1184580-00-4).[1][2] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

While a specific Safety Data Sheet (SDS) for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is not currently available, its structure as a substituted benzylamine allows for the extrapolation of safety protocols from analogous compounds. Benzylamines as a class of compounds can present significant health hazards, including skin and eye irritation, and potential for harm if swallowed or inhaled.[3][4] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Hazard Assessment and Risk Mitigation

Before handling [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, a thorough risk assessment is mandatory. The primary risks associated with this class of compounds include:

  • Dermal Contact: Potential for skin irritation or burns.[4][5]

  • Ocular Contact: Risk of serious eye damage.[5][6][7]

  • Inhalation: Possible respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.[4][6]

The following PPE recommendations are designed to mitigate these risks effectively.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to ensure comprehensive protection. The following table outlines the minimum required PPE for handling [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields and Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[7][8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Ensure gloves are of sufficient thickness and are changed regularly.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat protects against incidental contact.[7] A chemical-resistant apron provides an additional barrier during procedures with a higher risk of splashes.
Respiratory Use in a well-ventilated area. A fume hood is mandatory.All handling of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][9]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat & Apron d2 2. Face Shield & Goggles d1->d2 d3 3. Gloves (Outer Pair) d2->d3 d4 4. Gloves (Inner Pair) d4->d1 f1 1. Outer Gloves f2 2. Apron f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Inner Gloves f4->f5

Caption: The recommended sequence for donning and doffing PPE to minimize exposure risk.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][6][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]
Emergency Response Logic

Emergency_Response exposure Exposure Occurs assess Assess Situation (Is the area safe?) exposure->assess evacuate Evacuate Area (If necessary) assess->evacuate Unsafe remove_ppe Remove Contaminated PPE assess->remove_ppe Safe notify Notify Supervisor & EHS evacuate->notify first_aid Administer First Aid (See Table) remove_ppe->first_aid seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->notify

Caption: A logical flow for responding to an exposure incident.

Handling and Storage

  • Handling: Always handle [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine in a well-ventilated area, preferably within a chemical fume hood.[3][9] Avoid the formation of dust and aerosols. Keep the container tightly closed when not in use.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] The recommended shipping temperature is 4°C.[2]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and any unused product, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in designated, clearly labeled, and sealed containers.

  • Disposal Vendor: Disposal should be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[6][10][13] Do not dispose of down the drain or in general waste.[10]

References

  • BLDpharm. [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.
  • Sapphire Bioscience. [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine.
  • TCI Chemicals.
  • Spectrum Pharmacy Products.
  • Merck.
  • Benzylamine Safety Inform
  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS.
  • Kao Chemicals.
  • Fisher Scientific.
  • Cayman Chemical.
  • Merck.
  • National Institute of Advanced Industrial Science and Technology (AIST).
  • Farnell.
  • Thermo Fisher Scientific.
  • Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine
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